Product packaging for Psoralenoside(Cat. No.:)

Psoralenoside

Numéro de catalogue: B1678304
Poids moléculaire: 366.3 g/mol
Clé InChI: XRLPSAYLYDMYGX-UETKAVOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Psoralenoside has been reported in Cullen corylifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O9 B1678304 Psoralenoside

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPSAYLYDMYGX-UETKAVOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation and Structural Elucidation of Psoralenoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of Psoralenoside, a benzofuran glycoside found in the fruits of Psoralea corylifolia. This document details the experimental protocols for extraction, isolation, and purification, as well as the spectroscopic techniques utilized for definitive structure determination.

Introduction

This compound, a significant bioactive compound isolated from the traditional Chinese medicinal plant Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the benzofuran glycoside class, its structural characterization is crucial for understanding its chemical properties, biological activities, and for the development of analytical methods for its quantification in plant extracts and biological matrices. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed methodologies and data interpretation for the isolation and structural elucidation of this compound.

Isolation of this compound

The isolation of this compound from the fruits of Psoralea corylifolia involves a multi-step process encompassing extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology.

Experimental Protocol: Extraction and Isolation

A detailed protocol for the extraction and isolation of this compound is presented below. This protocol is based on established methods for the separation of compounds from Psoralea corylifolia.[1]

2.1.1. Plant Material and Extraction

  • Plant Material: Dried and powdered fruits of Psoralea corylifolia L.

  • Extraction Solvent: 95% Ethanol.

  • Extraction Method: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Macroporous Resin Column Chromatography):

    • Stationary Phase: Macroporous adsorbent resin (e.g., Diaion HP-20).

    • Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 70%, 95% ethanol).

    • Procedure: The crude extract is dissolved in water and loaded onto the pre-equilibrated macroporous resin column. Fractions are eluted with the ethanol-water gradient. The fraction containing this compound, typically eluting with a mid-polarity solvent mixture, is collected and concentrated.

  • Fine Purification (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of ethyl acetate in chloroform (e.g., starting from 100% chloroform and gradually increasing the proportion of ethyl acetate).

    • Procedure: The enriched fraction from the macroporous resin chromatography is applied to a silica gel column. Elution with the chloroform-ethyl acetate gradient allows for the separation of this compound from other co-eluting compounds. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Final Purification (Preparative High-Performance Liquid Chromatography - HPLC):

    • Stationary Phase: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol or acetonitrile in water.

    • Procedure: Fractions containing this compound from the silica gel column are pooled, concentrated, and subjected to preparative HPLC for final purification to yield pure this compound.

Experimental Workflow

Isolation_Workflow Start Dried Fruits of Psoralea corylifolia Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration of Ethanol Extract Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography (Ethanol-Water Gradient) Crude_Extract->Macroporous_Resin Enriched_Fraction This compound-Enriched Fraction Macroporous_Resin->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography (Chloroform-Ethyl Acetate Gradient) Enriched_Fraction->Silica_Gel Semi_Pure Semi-Pure this compound Silica_Gel->Semi_Pure Prep_HPLC Preparative HPLC (C18, Methanol/Acetonitrile-Water) Semi_Pure->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the Isolation of this compound.

Structure Elucidation of this compound

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. The NMR data is crucial for the complete assignment of the proton and carbon signals in the molecule.

Spectroscopic Technique Observed Data
Mass Spectrometry (MS) Molecular formula determined as C₁₇H₁₈O₉.
¹H NMR Signals corresponding to aromatic protons, olefinic protons, and a glucose moiety were observed. A spectrum is available for reference.[2]
¹³C NMR Signals for all 17 carbons were observed and assigned based on DEPT and 2D NMR experiments.
2D NMR (COSY, HSQC, HMBC) These experiments were critical in establishing the connectivity between protons and carbons, confirming the benzofuran core, the acrylic acid side chain, and the position of the glycosidic linkage.
Experimental Protocol: Structure Elucidation

3.2.1. Mass Spectrometry

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition: The instrument is calibrated prior to analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The exact mass is measured to determine the elemental composition and molecular formula.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton NMR experiment to determine the chemical shifts and coupling constants of all protons.

    • ¹³C NMR and DEPT: Carbon-13 NMR experiments (with and without proton decoupling) and DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, establishing the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

Structure Elucidation Workflow

Structure_Elucidation_Workflow Pure_Compound Pure this compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Molecular_Formula Determine Molecular Formula (C₁₇H₁₈O₉) MS->Molecular_Formula OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Proton_Shifts Assign Proton Signals OneD_NMR->Proton_Shifts Carbon_Shifts Assign Carbon Signals OneD_NMR->Carbon_Shifts Connectivity Establish Connectivity (¹H-¹H and ¹H-¹³C) TwoD_NMR->Connectivity Final_Structure Elucidate Final Structure Molecular_Formula->Final_Structure Proton_Shifts->Final_Structure Carbon_Shifts->Final_Structure Connectivity->Final_Structure

References

The Biological Activity of Psoralenoside Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth overview of the biological activities associated with this compound extract, with a particular focus on its role as a precursor to the bioactive compound, Psoralen. Upon oral administration, this compound is primarily metabolized by intestinal microflora into its aglycone form, Psoralen, which is responsible for many of the observed systemic effects.[1] This guide will delineate the known biological activities, underlying molecular mechanisms, and relevant experimental data, treating this compound as a key component of extracts that deliver the pharmacologically active Psoralen.

Pharmacokinetics and Metabolism: The this compound-Psoralen Connection

In vivo and in vitro pharmacokinetic studies have elucidated the crucial role of intestinal bacteria in the pharmacological effects of orally administered Psoralea corylifolia extract. This compound, along with its isomer isothis compound, undergoes deglycosylation by intestinal microflora to yield Psoralen and isopsoralen, respectively.[1] This biotransformation is a critical step for the systemic bioavailability and subsequent biological activity of these compounds. Therefore, when considering the oral application of this compound extract, the observed pharmacological effects are largely attributable to the actions of Psoralen.

Biological Activities and Mechanisms of Action

The biological activities of this compound extract, primarily mediated by its metabolite Psoralen, are multifaceted and encompass anti-inflammatory, osteogenic, anti-cancer, and neuroprotective properties.

Anti-Inflammatory Effects

Psoralen and its derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory cascade.

Signaling Pathways:

  • NF-κB Pathway: Psoralen derivatives, such as xanthotoxol, have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by inhibiting the phosphorylation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • MAPK Pathway: The anti-inflammatory effects of Psoralen derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in RAW 264.7 cells, contributing to the downregulation of inflammatory responses.

  • AP-1 Pathway: Psoralen has been found to inhibit the activator protein 1 (AP-1) pathway, which is involved in the inflammatory response and mucus production in allergic rhinitis. It achieves this by decreasing the phosphorylation of c-Fos and c-Jun.[2]

Quantitative Data on Anti-Inflammatory Activity:

CompoundCell LineStimulantMeasured ParameterConcentrationInhibition/ReductionReference
XanthotoxolRAW 264.7LPS (1 µg/mL)PGE2 production250 µM93.24%
XanthotoxolRAW 264.7LPS (1 µg/mL)IL-6 production250 µMSignificant reduction
XanthotoxolRAW 264.7LPS (1 µg/mL)IL-1β production250 µMSignificant reduction
PsoralenJME/CF15IL-13GM-CSF expression1, 10, 20 µMDose-dependent decrease[3]
PsoralenJME/CF15IL-13Eotaxin expression1, 10, 20 µMDose-dependent decrease[3]

Experimental Protocols:

  • Cell Viability Assay (MTT): RAW 264.7 cells are seeded in 24-well plates and treated with various concentrations of the test compound for 24 hours. The medium is then replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement: RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS. The concentration of NO in the culture supernatant is determined using the Griess reagent. The levels of PGE2, IL-6, and IL-1β are quantified using specific ELISA kits.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-IκBα, p65), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

NF_kB_and_MAPK_Signaling_Pathways_in_Inflammation cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) Inflammation ↑ Pro-inflammatory Mediators Genes->Inflammation

Osteogenic and Bone Regenerative Effects

Psoralen has been shown to promote osteoblast differentiation and bone formation, suggesting its potential in the treatment of osteoporosis and bone fractures.

Signaling Pathways:

  • TGF-β/Smad3 Pathway: Psoralen accelerates the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. It promotes the expression of key osteogenic genes such as RUNX2, Osterix, alkaline phosphatase (ALP), and osteopontin (OPN).

  • ERK Pathway: Psoralen activates the extracellular signal-regulated kinase (ERK) pathway, which is crucial for both osteoclast and osteoblast activity, thereby accelerating bone fracture healing.

  • mTOR Pathway: Psoralen has been shown to promote the osteogenic differentiation of periodontal ligament stem cells (PDLSCs) through its involvement with the mTOR signaling pathway.

Quantitative Data on Osteogenic Activity:

CompoundCell LineMeasured ParameterConcentrationEffectReference
PsoralenhBMSCsALP activity0.1, 1, 10 µmol/LSignificant increase
PsoralenhBMSCsCalcified nodule formation0.1, 1, 10 µmol/LSignificant increase
PsoralenhBMSCsRUNX2 gene expression0.1, 1 µmol/LSignificant increase
PsoralenhBMSCsOsterix gene expression0.1, 1, 10 µmol/LSignificant increase
PsoralenPDLSCsALP activity10 µg/mLSignificant increase
PsoralenPDLSCsCalcium nodule formation10 µg/mLSignificant increase

Experimental Protocols:

  • Cell Culture and Osteogenic Induction: hBMSCs or PDLSCs are cultured in appropriate media. For osteogenic differentiation, the medium is supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid. Cells are treated with various concentrations of Psoralen.

  • Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period of osteogenic induction, cells are fixed and stained for ALP activity using a solution containing nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate, and the absorbance is measured at 405 nm.

  • Alizarin Red S Staining: To visualize calcium deposition, cells are fixed and stained with Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye with cetylpyridinium chloride and measuring the absorbance.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for osteogenic marker genes (RUNX2, Osterix, ALP, OPN) to quantify their expression levels.

TGF_beta_Smad3_Signaling_Pathway_in_Osteogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Psoralen Psoralen (from this compound) TGFbR TGF-β Receptor (Type I/II) Psoralen->TGFbR activates Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex binds with Smad4 Smad4 Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc translocates Osteogenic_genes Osteogenic Genes (RUNX2, Osterix, ALP, OPN) Smad_complex_nuc->Osteogenic_genes activates transcription Differentiation Osteogenic Differentiation Osteogenic_genes->Differentiation

Effects on Skin Cells: Keratinocytes and Melanocytes

Psoralen, often in combination with UVA (PUVA therapy), has profound effects on skin cells, which is relevant to its use in treating skin disorders like psoriasis and vitiligo.

  • Keratinocytes: PUVA treatment of keratinocytes can induce the release of soluble factors that suppress delayed-type hypersensitivity reactions. This suggests an immunomodulatory role in skin inflammation. In psoriasis models, topical application of Psoralen derivatives in combination with UVA has been shown to reduce epidermal thickening and transepidermal water loss.

  • Melanocytes: Psoralen and its derivatives can enhance melanogenesis. One derivative, 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC), was found to be more effective than 8-methoxypsoralen (a common vitiligo treatment) in activating tyrosinase and melanin synthesis in B16 melanoma cells. This effect is mediated through the activation of p38 MAPK and PKA signaling pathways. PUVA therapy has also been shown to increase the number of epidermal melanocytes.

Anti-Cancer Activity

Psoralen has demonstrated anti-tumor effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis.

  • Breast Cancer: Psoralen has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest. The specific phase of arrest (G0/G1 or G2/M) can be cell-line dependent.

  • Osteosarcoma: Psoralen inhibits the colony formation of osteosarcoma cells (MG-63 and U2OS), indicating its potential to suppress tumor progression.

  • Other Cancer Cell Lines: Psoralen and isopsoralen have shown dose-dependent anticancer activity in oral carcinoma (KB), erythroleukemia (K562), and their multidrug-resistant counterparts.

Quantitative Data on Anti-Cancer Activity:

CompoundCell LineParameterIC50 (µM)Reference
PsoralenK562Cytotoxicity24.4
PsoralenK562/ADMCytotoxicity62.6
PsoralenKBCytotoxicity88.1
PsoralenKBv200Cytotoxicity86.6
IsopsoralenK562Cytotoxicity49.6
IsopsoralenK562/ADMCytotoxicity72.0
IsopsoralenKBCytotoxicity61.9
IsopsoralenKBv200Cytotoxicity49.4

Experimental Protocols:

  • Cell Proliferation Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Psoralen. After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using the MTT assay as described previously.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with Psoralen. After 7-14 days, the cells are fixed and stained with crystal violet, and the number of colonies is counted.

  • Cell Cycle Analysis: Cells treated with Psoralen are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assay (Annexin V/PI Staining): Psoralen-treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Psoralen_Anticancer_Workflow start Cancer Cell Lines (e.g., MCF-7, MG-63) treatment Treatment with Psoralen (from this compound) start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation colony Colony Formation Assay treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis results Inhibition of Proliferation, Induction of Cell Cycle Arrest & Apoptosis proliferation->results colony->results cell_cycle->results apoptosis->results

Neuroprotective Effects

While research on the neuroprotective effects of this compound is limited, studies on extracts of Psoralea corylifolia and its components, including Psoralen, suggest a potential role in protecting neuronal cells.

  • Oxidative Stress Reduction: In a study investigating the neuroprotective effects of seven components from P. corylifolia, Psoralen showed a weak ability to reverse hydrogen peroxide (H₂O₂)-induced neuronal cell death in HT22 hippocampal cells at a concentration of 25 µM. Other components of the extract, such as bakuchiol and neobavaisoflavone, exhibited more potent neuroprotective activity against oxidative stress.

Experimental Protocol:

  • Neuroprotection Assay: HT22 hippocampal cells are co-treated with various concentrations of the test compound and a neurotoxic agent like H₂O₂ for a specified period. Cell viability is then assessed using a CCK-8 or MTT assay to determine the protective effect of the compound.

Extraction and Isolation of this compound and Psoralen

The primary source of this compound and Psoralen is the seeds of Psoralea corylifolia.

General Protocol:

  • Defatting: The powdered seeds are first defatted with a non-polar solvent like petroleum ether at room temperature.

  • Extraction: The defatted powder is then extracted with a more polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or soaking. For instance, one method involves soaking the crushed seeds in 50% ethanol.

  • Purification: The crude extract is concentrated and then subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography over silica gel or neutral alumina is commonly employed. The fractions are eluted with solvent systems of increasing polarity (e.g., mixtures of benzene, chloroform, and ethyl acetate) and monitored by thin-layer chromatography (TLC).

  • Crystallization: The purified fractions containing Psoralen or this compound are concentrated, and the compounds are obtained through crystallization, often using methanol.

  • Identification and Quantification: The purity and identity of the isolated compounds are confirmed using spectroscopic methods (UV, ¹H-NMR, ¹³C-NMR) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound, as a key constituent of Psoralea corylifolia extract, serves as an important prodrug for the biologically active compound Psoralen, particularly upon oral administration. The diverse pharmacological activities of Psoralen, including its anti-inflammatory, osteogenic, anti-cancer, and potential neuroprotective effects, are mediated through the modulation of multiple critical signaling pathways. This technical guide provides a foundational understanding of the biological activities associated with this compound extract for researchers and professionals in drug development. Further research is warranted to explore the intrinsic activities of this compound, especially in topical formulations, and to fully elucidate the therapeutic potential of this and other related compounds from Psoralea corylifolia.

References

A Comprehensive Technical Guide to the Mechanism of Action of Psoralen and its Derivatives in Osteoporosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of available research focuses on Psoralen, a primary active compound isolated from Psoralea corylifolia, and its analogues such as Psoralidin and Isopsoralen. Information specifically on "Psoralenoside" in the context of osteoporosis is limited. This guide will focus on the well-documented mechanisms of Psoralen and its related compounds.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to increased bone fragility and susceptibility to fractures[1][2]. The management of osteoporosis involves strategies to either inhibit bone resorption by osteoclasts or promote bone formation by osteoblasts. Psoralen, a coumarin-like derivative extracted from the Chinese herb Psoralea corylifolia, has been utilized in traditional medicine for treating bone ailments for centuries[2]. Modern scientific investigations have begun to elucidate the molecular mechanisms by which Psoralen and its related compounds exert their anti-osteoporotic effects, revealing a multi-faceted approach that primarily enhances osteoblast function and modulates key signaling pathways involved in bone metabolism.

Core Mechanisms of Action

Psoralen's therapeutic effects in osteoporosis stem from its ability to positively influence bone remodeling by promoting the activity of osteoblasts, the cells responsible for new bone formation. This is achieved through the modulation of several critical signaling pathways.

Stimulation of Osteoblast Differentiation and Function

Psoralen has been shown to promote the differentiation of osteoblasts in a dose-dependent manner. This is evidenced by the up-regulation of osteoblast-specific marker genes and increased alkaline phosphatase (ALP) activity, a key indicator of osteoblast differentiation[1][2].

The BMP signaling pathway is crucial for bone formation. Psoralen stimulates osteoblast differentiation by activating this pathway. It up-regulates the expression of Bmp2 and Bmp4 genes. BMP-2 and BMP-4 then bind to their cell surface receptors, leading to the phosphorylation of Smad1/5/8. This phosphorylated complex associates with Smad4 and translocates to the nucleus to activate the transcription of bone-specific genes like Runx2, Osterix (Osx), Type I Collagen (Col1), Osteocalcin (Oc), and Bone Sialoprotein (Bsp). Deletion of Bmp2 and Bmp4 genes has been shown to abolish the stimulatory effect of Psoralen on the expression of these osteoblast marker genes.

The Wnt/β-catenin pathway is a master regulator of osteogenesis. Psoralen has been found to activate the Wnt/β-catenin signaling pathway. It increases the expression of β-catenin and enhances its nuclear translocation. This, in turn, promotes the expression of downstream target genes involved in osteoblast differentiation. There is also evidence of crosstalk between the Wnt/β-catenin and BMP signaling pathways, where Psoralen's activation of β-catenin can up-regulate the expression of BMP signaling components, further promoting osteogenic differentiation.

Psoralen can also accelerate the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 pathway. Psoralen promotes the expression of TGF-β1, its receptor TGF-β RI, and the phosphorylation of Smad3, leading to the up-regulation of osteogenic genes such as Runx2, Osterix, BMP4, and Osteopontin (OPN).

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in Psoralen's mechanism of action. Psoralen has been shown to activate ERK1/2, which in turn promotes both osteoblast and osteoclast differentiation, suggesting a role in accelerating bone remodeling and fracture healing.

Inhibition of Osteoblast Apoptosis

Psoralen exhibits a protective effect on osteoblasts by inhibiting apoptosis. It has been shown to modulate the inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) pathway. By down-regulating the expression of IRE1, phosphorylated ASK1 (p-ASK), and phosphorylated JNK (p-JNK), Psoralen decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.

Phytoestrogenic Effects

Psoralen and its derivatives, such as Psoralidin, possess estrogen-like activities. This is significant in the context of postmenopausal osteoporosis, which is primarily caused by estrogen deficiency.

Psoralidin has been shown to promote osteogenesis by mediating the classical estrogen receptor (ER) pathway. Isopsoralen, another related compound, promotes osteoblast differentiation via the Aryl hydrocarbon Receptor (AhR)/ERα axis.

A novel mechanism identified for Psoralen is its ability to prevent the inactivation of estradiol. It achieves this by covalently binding to and inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2) in hepatocytes. This inhibition leads to increased levels of endogenous estrogen, which in turn improves bone metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Psoralen and its derivatives.

Table 1: In Vitro Effects of Psoralen on Osteoblast Gene Expression

Gene Cell Type Psoralen Concentration Fold Change/Effect Reference
Col1 Primary mouse calvarial osteoblasts 10⁻⁵ M Up-regulation
Bsp Primary mouse calvarial osteoblasts 10⁻⁵ M Up-regulation
Oc Primary mouse calvarial osteoblasts 10⁻⁵ M Up-regulation
Bmp2 Primary mouse calvarial osteoblasts 10⁻⁵ M Up-regulation
Bmp4 Primary mouse calvarial osteoblasts 10⁻⁵ M Up-regulation
Osx Primary mouse calvarial osteoblasts 10⁻⁵ M Up-regulation
Runx2 hBMSCs 0.1, 1, 10 µmol/l Up-regulation
Osterix hBMSCs 0.1, 1, 10 µmol/l Up-regulation
OPN hBMSCs 0.1, 1, 10 µmol/l Up-regulation
BMP4 hBMSCs 0.1, 1, 10 µmol/l Up-regulation
TGF-β1 hBMSCs 0.1, 1, 10 µmol/l Up-regulation

| TGF-β RI | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |

Table 2: In Vitro Effects of Psoralen on Osteoblast Protein Expression and Activity

Protein/Activity Cell Type Psoralen Concentration Effect Reference
ALP Activity Primary mouse calvarial osteoblasts 10⁻⁷ - 10⁻⁵ M Dose-dependent increase
p-Smad1/5/8 Primary mouse calvarial osteoblasts 10⁻⁷ - 10⁻⁵ M Dose-dependent increase
p-ERK1/2 MC3T3-E1 cells 10 µM Increased expression
β-catenin MC3T3-E1 cells 10 µM Increased expression
BMP-2 MC3T3-E1 cells 10 µM Increased expression
IRE1 Osteoporotic osteoblasts Not specified Down-regulation
p-ASK Osteoporotic osteoblasts Not specified Down-regulation
p-JNK Osteoporotic osteoblasts Not specified Down-regulation
Bax Osteoporotic osteoblasts Not specified Down-regulation
Bcl-2 Osteoporotic osteoblasts Not specified Up-regulation

| p-Smad3 | hBMSCs | 0.1, 1, 10 µmol/l | Increased expression | |

Table 3: In Vivo Effects of Psoralen in Ovariectomized (OVX) Animal Models

Parameter Animal Model Psoralen Dosage Effect Reference
Bone Metabolism Indices OVX Mice Not specified Improvement
Bone Loss OVX Rats Not specified Reduction
Bone Strength OVX/Orchidectomized Mice 10 mg/kg, 20 mg/kg Increased

| Trabecular Bone Microstructure | OVX/Orchidectomized Mice | 10 mg/kg, 20 mg/kg | Improved | |

Experimental Protocols

In Vitro Studies
  • Cell Culture:

    • Primary Mouse Calvarial Osteoblasts: Isolated from the calvaria of newborn mice by sequential digestion with collagenase and dispase. Cultured in α-MEM supplemented with 10% FBS and antibiotics.

    • MC3T3-E1 cells: A pre-osteoblastic cell line cultured in α-MEM with 10% FBS. Osteogenic differentiation is induced with a medium containing ascorbic acid and β-glycerophosphate.

    • Human Bone Marrow Mesenchymal Stem Cells (hBMSCs): Cultured in specific hBMSC growth medium. Osteogenic differentiation is induced with an osteogenic induction medium.

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from cells using TRIzol reagent.

    • cDNA is synthesized using a reverse transcription kit.

    • qPCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as an internal control.

  • Western Blot Analysis:

    • Cells are lysed in RIPA buffer to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with non-fat milk and incubated with primary antibodies against target proteins (e.g., p-Smad1/5/8, β-catenin, p-ERK) overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an ECL detection system.

  • Alkaline Phosphatase (ALP) Activity Assay and Staining:

    • Activity Assay: Cells are lysed, and the supernatant is incubated with p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.

    • Staining: Cells are fixed and stained with a solution containing NBT/BCIP. The formation of a purple precipitate indicates ALP activity.

  • Alizarin Red S Staining:

    • Used to detect calcium deposition and mineralization.

    • Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2). The formation of red-colored mineralized nodules is observed under a microscope.

In Vivo Studies
  • Ovariectomized (OVX) Rodent Model:

    • Female rats or mice undergo bilateral ovariectomy to induce estrogen deficiency and subsequent osteoporosis. Sham-operated animals serve as controls.

    • After a period to allow for bone loss, animals are treated with Psoralen via oral gavage for a specified duration (e.g., 8-12 weeks).

    • Bone mineral density (BMD) and bone microarchitecture are assessed using micro-computed tomography (micro-CT).

    • Bone metabolism markers in serum are measured by ELISA.

    • Histological analysis of bone tissue is performed using H&E staining.

Visualization of Signaling Pathways

Psoralen-Induced BMP Signaling Pathway in Osteoblasts

BMP_Signaling cluster_nucleus Nucleus Psoralen Psoralen BMP2_4 BMP2 / BMP4 Expression Psoralen->BMP2_4 Upregulates BMPR BMP Receptors BMP2_4->BMPR Bind pSmad1_5_8 p-Smad1/5/8 BMPR->pSmad1_5_8 Phosphorylates Complex p-Smad1/5/8-Smad4 Complex pSmad1_5_8->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Transcription of Osteogenic Genes (Runx2, Osx, Col1, Oc, Bsp) Differentiation Osteoblast Differentiation Transcription->Differentiation Promotes Wnt_BMP_Crosstalk cluster_nucleus Nucleus Psoralen Psoralen Wnt_Pathway Wnt/β-catenin Pathway Psoralen->Wnt_Pathway Activates BMP_Pathway BMP Signaling Pathway Psoralen->BMP_Pathway Activates beta_catenin β-catenin Wnt_Pathway->beta_catenin Stabilizes Wnt_Pathway->BMP_Pathway Upregulates (Crosstalk) Nucleus Nucleus beta_catenin->Nucleus Translocates to Osteogenic_Genes Osteogenic Gene Expression BMP_Pathway->Osteogenic_Genes Promotes Osteoblast_Diff Osteoblast Differentiation Osteogenic_Genes->Osteoblast_Diff Apoptosis_Inhibition Psoralen Psoralen IRE1 IRE1 Psoralen->IRE1 Inhibits pASK p-ASK1 IRE1->pASK Activates pJNK p-JNK pASK->pJNK Activates Bax Bax (Pro-apoptotic) pJNK->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) pJNK->Bcl2 Downregulates Apoptosis Osteoblast Apoptosis Bax->Apoptosis Bcl2->Apoptosis Experimental_Workflow cluster_analysis Downstream Assays Start Start: Cell Culture (e.g., MC3T3-E1) Treatment Treat with Psoralen (Various Concentrations) Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis Harvest->Analysis qPCR qPCR (Gene Expression) Analysis->qPCR WesternBlot Western Blot (Protein Expression) Analysis->WesternBlot ALP ALP Assay/Staining (Differentiation Marker) Analysis->ALP AlizarinRed Alizarin Red Staining (Mineralization) Analysis->AlizarinRed

References

The Anti-inflammatory Potential of Psoralenoside and its Aglycone, Psoralen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological feature of numerous diseases. Psoralenoside, a natural furanocoumarin glycoside, and its aglycone, psoralen, have garnered significant interest for their potential therapeutic activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound and psoralen, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. Evidence suggests that this compound acts as a prodrug, being metabolized to psoralen, which then exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: From this compound to Psoralen

This compound is a major coumarin-related benzofuran glycoside found in the plant Psoralea corylifolia. Pharmacokinetic studies have demonstrated that this compound is metabolized to its aglycone form, psoralen, by intestinal microflora through de-glucosylation.[1] This biotransformation is a crucial aspect of its pharmacology, as it indicates that the biological activities observed after oral administration of this compound are likely attributable to the actions of psoralen.[1] Therefore, understanding the anti-inflammatory properties of psoralen is essential to elucidating the therapeutic potential of its precursor, this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of psoralen and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Effects of Psoralen and its Derivatives

CompoundCell LineInflammatory StimulusMeasured ParameterConcentration/Dose% Inhibition / EffectReference
PsoralenHuman NeutrophilsfMLPSuperoxide Anion GenerationNot specifiedStrong inhibition[2]
PsoralenTHP-1 cellsNot specifiedIL-1β and IL-8 releaseNot specifiedSignificant decrease[2]
PsoralenSynovial cellsTNF-αIL-1β, IL-6, IL-12 gene expressionNot specifiedDown-regulation[2]
PsoralenJME/CF15 human nasal epithelial cellsIL-13Inflammatory response, oxidative stress, mucus productionDose-dependentInhibition
PsoralenHuman Periodontal Ligament CellsP. gingivalis LPSTNF-α, IL-1β, IL-6, IL-8 expressionNot specifiedDown-regulation
Xanthotoxol (8-hydroxypsoralen)RAW 264.7 macrophagesLPSPGE2 productionConcentration-dependentSignificant inhibition
Xanthotoxol (8-hydroxypsoralen)RAW 264.7 macrophagesLPSIL-6 and IL-1β productionConcentration-dependentDecrease
Xanthotoxol (8-hydroxypsoralen)RAW 264.7 macrophagesLPSiNOS and COX-2 protein levelsConcentration-dependentDecrease
Psoralen Derivative (propyl side chain)Not specifiedNot specifiedNF-κB mediated transcriptionNot specifiedInhibition
Psoralen Derivative (phenyl substituent)Not specifiedNot specifiediNOS expressionNot specifiedPost-transcriptional down-regulation

Table 2: In Vivo Anti-inflammatory Effects of Psoralen and its Derivatives

CompoundAnimal ModelInflammatory StimulusMeasured ParameterDoseEffectReference
PsoralenMouse model of bleomycin-induced primary pulmonary fibrosisBleomycinTGF-β1, IL-1β, and TNF-α expressionNot specifiedReduction
PsoralenAllergic asthma modelAllergenInflammatory infiltration and mucus secretionNot specifiedSignificant inhibition
PsoralenCollagen-Induced Arthritis (CIA) miceCollagenPaw swelling, cartilage erosion, synovial tissue destructionNot specifiedAmelioration
Psoralen Ethanolic ExtractRatEgg whitePaw edema15mg/kgSignificant anti-inflammatory effect

Core Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of psoralen are predominantly mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Psoralen and its derivatives have been shown to interfere with this pathway at multiple points:

  • Inhibition of IκBα Phosphorylation and Degradation: Studies on the psoralen derivative xanthotoxol demonstrated its ability to suppress the LPS-stimulated phosphorylation of IκBα in RAW 264.7 macrophages. This prevents the release of NF-κB.

  • Inhibition of NF-κB p65 Nuclear Translocation: By preventing IκBα degradation, xanthotoxol effectively inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Downregulation of TLR4-IRAK4-NF-κB Signaling: In human periodontal ligament cells, psoralen was found to down-regulate the expression of proteins in the TLR4-IRAK4-NF-κB signaling pathway, which is upstream of NF-κB activation.

NF_kB_Inhibition_by_Psoralen cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 Ikk IKK IRAK4->Ikk IkB IκBα Ikk->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Psoralen Psoralen Psoralen->TLR4 Inhibits Psoralen->IRAK4 Inhibits Psoralen->Ikk Inhibits Phosphorylation Psoralen->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Genes Activation IkB_NFkB IκBα-NF-κB Complex

Psoralen's Inhibition of the NF-κB Signaling Pathway
Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

Xanthotoxol has been shown to reduce the phosphorylation levels of JNK and p38 in LPS-stimulated RAW 264.7 cells, indicating that the anti-inflammatory effects of psoralen derivatives are, at least in part, mediated by the suppression of these MAPK pathways.

MAPK_Inhibition_by_Psoralen cluster_extracellular Extracellular cluster_cellular Intracellular Stimulus Inflammatory Stimulus (LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P Inflammation Inflammatory Response (Cytokine Production) p38->Inflammation JNK->Inflammation Psoralen Psoralen/ Xanthotoxol Psoralen->p38 Inhibits Phosphorylation Psoralen->JNK Inhibits Phosphorylation

Psoralen's Modulation of the MAPK Signaling Pathway
Inhibition of the Activator Protein 1 (AP-1) Signaling Pathway

In the context of allergic rhinitis, psoralen has been shown to inhibit the inflammatory response and mucus production by suppressing the AP-1 signaling pathway. AP-1 is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Psoralen was found to downregulate the expression of cystatin-SN (CST1) by inhibiting the AP-1 pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of psoralen and its derivatives.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., xanthotoxol) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of these inflammatory mediators in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, total and phosphorylated forms of IκBα, p38, JNK, and p65).

  • Procedure:

    • Protein Extraction: Cells are lysed, and total protein is extracted.

    • Protein Quantification: Protein concentration is determined using a method like the Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with a solution like 5% skim milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Band intensities are quantified using image analysis software.

Nuclear and Cytoplasmic Protein Extraction
  • Purpose: To assess the nuclear translocation of NF-κB p65.

  • Procedure: A nuclear/cytoplasmic extraction kit is used to separate the nuclear and cytoplasmic fractions of cell lysates according to the manufacturer's protocol. The protein levels of p65 in each fraction are then determined by Western blotting.

In Vivo Animal Models
  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.

    • Animals are divided into control, standard drug, and test compound groups.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time, a sub-plantar injection of carrageenan is given into the rat's hind paw to induce inflammation.

    • Paw volume is measured at various time points using a plethysmometer.

    • The percentage inhibition of edema is calculated.

  • Collagen-Induced Arthritis (CIA) in Mice: This model mimics human rheumatoid arthritis.

    • Arthritis is induced by immunization with type II collagen.

    • Animals are treated with the test compound.

    • Disease progression is monitored by scoring paw swelling and inflammation.

    • Histopathological analysis of the joints is performed to assess cartilage and bone erosion.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (e.g., RAW 264.7) Treatment This compound/Psoralen Treatment + LPS Stimulation CellCulture->Treatment Mediator_Analysis Analysis of Inflammatory Mediators (NO, PGE2, Cytokines via ELISA) Treatment->Mediator_Analysis Western_Blot Western Blot Analysis (iNOS, COX-2, p-MAPKs, p-IκBα) Treatment->Western_Blot Nuclear_Translocation NF-κB Nuclear Translocation Assay Treatment->Nuclear_Translocation AnimalModel Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Compound_Admin Administration of This compound/Psoralen AnimalModel->Compound_Admin Assessment Assessment of Inflammatory Parameters (e.g., Paw Volume, Histopathology) Compound_Admin->Assessment

General Experimental Workflow for Assessing Anti-inflammatory Properties

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of psoralen, the active metabolite of this compound. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

  • Direct Evaluation of this compound: While the conversion to psoralen is established, direct in vitro studies on this compound are needed to determine if it possesses any intrinsic anti-inflammatory activity before metabolism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are required to establish a clear relationship between the administered dose of this compound, the resulting plasma concentrations of psoralen, and the observed anti-inflammatory effects.

  • In Vivo Efficacy in a Broader Range of Models: The efficacy of this compound and psoralen should be evaluated in a wider array of chronic inflammatory disease models.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects of long-term administration.

References

Psoralenoside as a Potential Anti-Cancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Psoralenoside, and its primary bioactive aglycone, Psoralen, are natural compounds extracted from plants such as Psoralea corylifolia. These furanocoumarins have garnered significant attention for their broad-spectrum anti-tumor activities against a range of malignancies, including breast, liver, and lung cancers, as well as glioma and osteosarcoma.[1][2] The anti-cancer effects are exerted through multiple mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, suppression of cell migration, and reversal of multidrug resistance.[1][2] This technical guide provides an in-depth overview of the current research on this compound and Psoralen as potential anti-cancer agents, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.

Mechanisms of Anti-Cancer Action

Psoralen operates through a multi-targeted approach to inhibit cancer progression. Its efficacy stems from its ability to modulate critical cellular signaling pathways that govern cell growth, survival, and metastasis.

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest

Psoralen has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner by inducing cell cycle arrest.[1] This is achieved primarily through the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of tumorigenesis. By inhibiting this pathway, Psoralen downregulates the expression of key target genes such as Cyclin D1 (CCND1) and c-Myc, which are essential for cell cycle progression. This leads to cell cycle arrest at the G0/G1 phase in cell lines like MCF-7 or the G2/M phase in MDA-MB-231 cells.

G_Wnt_Pathway Psoralen Psoralen Wnt Wnt Signaling Psoralen->Wnt inhibits beta_catenin β-catenin Wnt->beta_catenin activates Target_Genes Target Genes (CCND1, c-Myc) beta_catenin->Target_Genes activates transcription Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Target_Genes->Cell_Cycle_Arrest leads to

Psoralen inhibits the Wnt/β-catenin signaling pathway.
Induction of Apoptosis via Endoplasmic Reticulum Stress

A significant mechanism of Psoralen's anti-tumor activity is the induction of apoptosis, or programmed cell death. One of the key ways it achieves this is by triggering endoplasmic reticulum (ER) stress. Psoralen treatment leads to the accumulation of unfolded proteins in the ER, activating the Unfolded Protein Response (UPR). This is evidenced by the elevated expression of ER stress markers such as GRP78, GRP94, ATF-6, and CHOP. The sustained ER stress ultimately leads to apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases like caspase-3.

G_ER_Stress_Pathway Psoralen Psoralen ER_Stress Endoplasmic Reticulum Stress Psoralen->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Markers ↑ GRP78, GRP94 ↑ ATF-6, CHOP UPR->Markers Bcl2 ↓ Bcl-2 UPR->Bcl2 Caspase3 ↑ Caspase-3 Activity Markers->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Psoralen induces apoptosis via the ER Stress pathway.
Inhibition of Tumor Cell Migration and EMT

Psoralen can suppress the migration and invasion of cancer cells, a critical step in metastasis. It achieves this by inhibiting the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties. Psoralen has been shown to inhibit the activation of key signaling pathways necessary for EMT, such as NF-κB. This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers, thereby reducing the migratory capabilities of tumor cells.

G_EMT_Inhibition Psoralen Psoralen NFkB NF-κB Pathway Psoralen->NFkB inhibits E_cadherin ↑ E-cadherin (Epithelial Marker) Psoralen->E_cadherin upregulates EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT promotes EMT->E_cadherin downregulates Migration Inhibition of Cell Migration E_cadherin->Migration

Psoralen inhibits cancer cell migration by suppressing EMT.
Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic drugs. Psoralen has demonstrated the ability to reverse MDR. The mechanism involves inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene and actively pumps drugs out of cancer cells. Psoralen can reduce ABCB1 mRNA levels and inhibit P-gp ATPase activity. Furthermore, it can regulate the PPAR and p53 signaling pathways to reduce the spread of drug resistance via exosomes.

G_MDR_Reversal Psoralen Psoralen ABCB1 ↓ ABCB1 (MDR1) mRNA Psoralen->ABCB1 Pgp Inhibits P-gp ATPase Activity Psoralen->Pgp PPAR_p53 Regulates PPAR & p53 Psoralen->PPAR_p53 MDR_Reversal Reversal of Multidrug Resistance ABCB1->MDR_Reversal Pgp->MDR_Reversal Exosomes ↓ Exosome-mediated Drug Resistance PPAR_p53->Exosomes Exosomes->MDR_Reversal

Mechanisms of Psoralen-mediated reversal of MDR.
Photoactivated Cytotoxicity

Psoralens are photoactive compounds that become cytotoxic when exposed to ultraviolet A (UVA) radiation, a therapy known as PUVA. Once activated, psoralens intercalate into DNA and form mono- and di-adducts with pyrimidine bases, which crosslinks the DNA strands. This damage is particularly effective against rapidly dividing tumor cells, leading to marked apoptosis. Recent studies have also uncovered a DNA-independent mechanism where psoralen derivatives can directly bind to the catalytic domain of HER2 (human epidermal growth factor receptor 2), blocking its signaling pathway, which is often overactive in certain types of breast cancer.

In Vitro Efficacy: Quantitative Data

The anti-cancer effects of Psoralen and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
PsoralenK562Chronic Myelogenous Leukemia24.4
PsoralenK562/ADM (Resistant)Chronic Myelogenous Leukemia62.6
PsoralenKBOral Carcinoma88.1
PsoralenKBv200 (Resistant)Oral Carcinoma86.6
IsopsoralenK562Chronic Myelogenous Leukemia49.6
IsopsoralenKBv200 (Resistant)Oral Carcinoma49.4
Psoralen Derivative (3c)T47-DBreast Cancer (ER+)10.14
Psoralen Derivative (3f)MDA-MB-231Breast Cancer (Triple-Negative)71.01
Psoralen Derivative (4b)T47-DBreast Cancer (ER+)10.39

Table 1: Summary of IC₅₀ values for Psoralen and its derivatives against various human cancer cell lines.

Key Experimental Protocols

Reproducibility is fundamental to scientific research. The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound/Psoralen for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

G_MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Psoralen A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize with DMSO E->F G 7. Read Absorbance F->G

A typical workflow for a cell viability (MTT) assay.
Apoptosis Assay via Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

  • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of a potential anti-cancer agent.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blot).

Conclusion and Future Directions

This compound and its active form, Psoralen, demonstrate significant potential as multi-targeted anti-cancer agents. Their ability to induce cell cycle arrest, trigger apoptosis through mechanisms like ER stress, inhibit cell migration, and reverse multidrug resistance makes them compelling candidates for further drug development. The photo-inducible cytotoxicity of Psoralen offers an additional layer of targeted therapy, particularly for cutaneous malignancies.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Safety and Toxicity: While showing promise, reports of hepatotoxicity associated with Psoralen necessitate thorough safety and toxicology studies to establish a safe therapeutic window.

  • Delivery Systems: For deep-seated solid tumors, the limitation of UVA light penetration is a significant hurdle. The development of novel delivery systems or alternative activation methods (such as X-ray activation) is a critical area of investigation.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

References

antibacterial spectrum of Psoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antibacterial Spectrum of Psoralenoside and Related Furocoumarins

Abstract

This compound, a naturally occurring furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., is a precursor to the bioactive compound Psoralen.[1][2] While direct research on the antibacterial properties of this compound is limited, extensive studies have demonstrated the significant antibacterial and antibiofilm activities of its aglycone, Psoralen, and other related compounds derived from the same plant. These compounds exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Porphyromonas gingivalis.[3][4][5] The mechanisms of action are multifaceted, involving the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing pathways. This technical guide provides a comprehensive overview of the antibacterial spectrum of these compounds, presenting key quantitative data, detailing the experimental protocols used for their evaluation, and illustrating the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Antibacterial Spectrum: Quantitative Data

The antibacterial efficacy of Psoralen and its related compounds has been quantified against a range of bacterial species. The most common metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Data from various studies are summarized below to provide a comparative overview of the antibacterial potency of these compounds.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Psoralen and Related Compounds

CompoundBacterial StrainMICMBCOther MetricsReference
Psoralen Porphyromonas gingivalis6.25 µg/mL50 µg/mLMBRC₅₀: 24.5 µg/mL; SMIC₅₀: 5.8 µg/mL
Pseudomonas aeruginosa PAO1>400 µMNot Reported-
Angelicin Porphyromonas gingivalis3.125 µg/mL50 µg/mLMBRC₅₀: 23.7 µg/mL; SMIC₅₀: 6.5 µg/mL
Corylifolinin Staphylococcus aureus (SA)0.078 mg/mL0.156 mg/mL-
Methicillin-resistant S. aureus (MRSA)0.156 mg/mL0.156 mg/mL-
Extended-spectrum β-lactamases S. aureus (ESBLs-SA)0.078 mg/mL0.078 mg/mL-
Isobavachalcone Methicillin-resistant S. aureus (MRSA)3.12 µg/mLNot Reported-
Bakuchiol Oral Bacteria (e.g., S. mutans)9.76-19.5 µg/mLNot Reported-
  • MIC: Minimum Inhibitory Concentration

  • MBC: Minimum Bactericidal Concentration

  • MBRC₅₀: Minimum Biofilm Reduction Concentration (50%)

  • SMIC₅₀: Sessile Minimum Inhibitory Concentration (50%)

Mechanisms of Antibacterial Action

The antibacterial effects of Psoralen and related compounds from Psoralea corylifolia are attributed to several distinct mechanisms, primarily targeting bacterial virulence and structural integrity rather than exerting direct bactericidal pressure that could lead to resistance.

  • Cell Membrane Disruption: Several studies indicate that a primary mechanism is the disruption of the bacterial cell membrane. Prenylated flavonoids, in particular, have been shown to compromise the membrane integrity of MRSA. This is further supported by evidence showing that Corylifolinin induces the leakage of intracellular components, such as alkaline phosphatase (AKP) and proteins, from Staphylococcus aureus.

  • Inhibition of Biofilm Formation: Psoralen has demonstrated the ability to both inhibit the formation of new bacterial biofilms and eradicate pre-existing ones. This is particularly relevant for chronic infections where biofilms play a protective role for bacteria. Studies on P. gingivalis, a key pathogen in periodontitis, confirm that Psoralen and Angelicin can significantly reduce biofilm mass and viability.

  • Quorum Sensing (QS) Inhibition: Psoralen has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. By interfering with the cell-to-cell communication systems that regulate virulence factor expression, Psoralen can reduce the pathogen's virulence without directly killing the bacteria, thereby exerting less selective pressure for the development of resistance.

cluster_compounds Bioactive Compounds cluster_mechanisms Antibacterial Mechanisms cluster_outcomes Bacterial Response Psoralen Psoralen / Angelicin QS Quorum Sensing Inhibition Psoralen->QS Biofilm Biofilm Disruption Psoralen->Biofilm Flavonoids Prenylated Flavonoids (e.g., Corylifolinin) Membrane Cell Membrane Disruption Flavonoids->Membrane Virulence Reduced Virulence QS->Virulence Growth Inhibition of Growth & Proliferation Biofilm->Growth Leakage Intracellular Leakage Membrane->Leakage Leakage->Growth Virulence->Growth

Caption: Proposed antibacterial mechanisms of Psoralen and related compounds.

Detailed Experimental Protocols

The following protocols are standard methodologies for evaluating the antibacterial properties of compounds like this compound and Psoralen.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound: Dissolve the test compound (e.g., Psoralen) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Ensure a positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed subsequent to the MIC test to determine the concentration at which the compound is bactericidal.

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A1 Prepare Bacterial Inoculum (0.5 McFarland Standard) B2 Inoculate Wells with Bacteria A1->B2 A2 Prepare Stock Solution of Test Compound B1 Perform 2-fold Serial Dilution of Compound in 96-well Plate A2->B1 B1->B2 B3 Incubate Plate (37°C, 18-24h) B2->B3 B4 Read MIC Value (Lowest concentration with no growth) B3->B4 C1 Subculture from Clear Wells onto Agar Plates B4->C1 From clear wells C2 Incubate Plates (37°C, 18-24h) C1->C2 C3 Read MBC Value (Lowest concentration with no colonies) C2->C3

Caption: Experimental workflow for MIC and MBC determination.

Cell Membrane Integrity Assay (Propidium Iodide Staining)

This protocol uses the fluorescent dye Propidium Iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.

  • Bacterial Treatment: Grow bacteria to the mid-logarithmic phase. Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period (e.g., 2 hours) at 37°C. Include an untreated control.

  • Cell Preparation: Centrifuge the treated cells to form a pellet, remove the supernatant, and wash the cells three times with sterile phosphate-buffered saline (PBS).

  • Staining: Resuspend the washed cells in PBS and add PI solution to a final concentration of approximately 10 µg/mL.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a fluorescence microscope or a flow cytometer. An increase in red fluorescence compared to the untreated control indicates a loss of membrane integrity.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the physical effects of an antibacterial compound on bacterial cell morphology.

  • Sample Preparation: Treat a mid-log phase bacterial culture with the test compound at a bactericidal concentration (e.g., MBC) for several hours.

  • Fixation: Fix the bacterial cells by adding a fixative solution (e.g., 2.5% glutaraldehyde) and incubating.

  • Dehydration: Wash the fixed cells with PBS and then dehydrate them through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Drying and Coating: Critical-point dry the dehydrated samples. Mount the samples on stubs and sputter-coat them with a thin layer of gold or palladium to make them conductive.

  • Imaging: Observe the samples under a scanning electron microscope. Look for morphological changes such as cell shrinkage, surface roughening, pore formation, or complete cell lysis compared to untreated control cells.

cluster_sem SEM Analysis cluster_pi PI Staining cluster_leakage Leakage Assays Start Treat Bacteria with Test Compound S1 Fix Cells (e.g., Glutaraldehyde) Start->S1 P1 Wash Cells with PBS Start->P1 L1 Centrifuge and Collect Supernatant Start->L1 S2 Dehydrate with Graded Ethanol S1->S2 S3 Dry and Sputter-Coat with Gold S2->S3 S4 Image with SEM S3->S4 Result Evidence of Membrane Disruption S4->Result P2 Stain with Propidium Iodide P1->P2 P3 Incubate in Dark P2->P3 P4 Analyze Fluorescence P3->P4 P4->Result L2 Measure Extracellular Protein / AKP L1->L2 L3 Quantify Leakage L2->L3 L3->Result

Caption: Workflow for investigating bacterial membrane disruption mechanisms.

References

Psoralenoside and Its Role in Bone Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a principal active component isolated from the dried fruits of Psoralea corylifolia L., has garnered significant attention in bone and tissue engineering for its potent osteogenic properties. Traditionally used in Chinese medicine to treat bone ailments, recent scientific investigations have begun to elucidate the molecular mechanisms through which this compound influences bone cell differentiation, particularly promoting the formation of osteoblasts, the cells responsible for bone formation. This technical guide provides a comprehensive overview of the effects of this compound on bone cell differentiation, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Effects of this compound on Osteoblast Differentiation

This compound has been shown to enhance osteoblast differentiation in a dose-dependent manner across various cell types, including primary mouse calvarial osteoblasts and human bone marrow mesenchymal stem cells (hBMSCs).[1][2] The tables below summarize the quantitative effects of this compound on key markers of osteogenic differentiation.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity

Cell TypeThis compound Concentration (µM)Incubation TimeFold Increase in ALP Activity (Compared to Control)Reference
Primary mouse calvarial osteoblasts102 daysSignificant increase[1]
Primary mouse calvarial osteoblasts1002 daysMost pronounced enhancement[1]
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)0.1, 1, 1014 daysSignificant enhancement
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)10014 daysNo significant difference

Table 2: Effect of this compound on Osteogenic Marker Gene Expression in hBMSCs

GeneThis compound Concentration (µmol/l)Fold Increase in Expression (Compared to Control)Reference
Runx20.1, 1Significant promotion
Osterix0.1, 1, 10Significant promotion
BMP40.1, 1, 10Significant promotion
OPN1, 10, 100Significant promotion

Table 3: Effect of this compound on Mineralized Nodule Formation in hBMSCs

This compound Concentration (µmol/l)ObservationReference
0.1, 1, 10Significantly promoted the formation of calcified nodules
100No significant difference compared to control

Signaling Pathways Modulated by this compound

This compound exerts its pro-osteogenic effects by modulating several key signaling pathways involved in bone metabolism. These include the Bone Morphogenetic Protein (BMP), Transforming Growth Factor-beta (TGF-β)/Smad, Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.

BMP/Smad Signaling Pathway

This compound has been shown to upregulate the expression of Bmp2 and Bmp4 genes in primary mouse calvarial osteoblasts. This leads to the phosphorylation and activation of Smad1/5/8 proteins, which then translocate to the nucleus to induce the expression of osteoblast-specific transcription factors like Osterix (OSX).

BMP_Smad_Pathway This compound This compound BMP2_BMP4 BMP2/BMP4 Expression This compound->BMP2_BMP4 pSmad1_5_8 p-Smad1/5/8 BMP2_BMP4->pSmad1_5_8 Osterix Osterix Expression pSmad1_5_8->Osterix Osteoblast_Differentiation Osteoblast Differentiation Osterix->Osteoblast_Differentiation

This compound activates the BMP/Smad signaling pathway.
TGF-β/Smad3 Signaling Pathway

In human bone marrow mesenchymal stem cells (hBMSCs), this compound has been found to activate the TGF-β/Smad3 signaling pathway. This involves the upregulation of TGF-β1 and its receptor, leading to the phosphorylation of Smad3 and subsequent promotion of osteogenic gene expression.

TGF_beta_Smad3_Pathway This compound This compound TGF_beta1_R TGF-β1/TGF-β RI Expression This compound->TGF_beta1_R pSmad3 p-Smad3 TGF_beta1_R->pSmad3 Osteogenic_Genes Osteogenic Gene Expression (Runx2, Osterix, BMP4, OPN) pSmad3->Osteogenic_Genes Osteoblast_Differentiation Osteoblast Differentiation Osteogenic_Genes->Osteoblast_Differentiation

This compound promotes osteogenesis via the TGF-β/Smad3 pathway.
ERK/MAPK and NF-κB Signaling Pathways

This compound also stimulates osteoblast proliferation through the activation of the ERK/MAPK and NF-κB signaling pathways. It has been shown to increase the phosphorylation of ERK, p38, and JNK, and to promote the nuclear translocation of the NF-κB p65 subunit.

ERK_NFkB_Pathway cluster_ERK ERK/MAPK Pathway cluster_NFkB NF-κB Pathway pERK p-ERK Osteoblast_Proliferation Osteoblast Proliferation pERK->Osteoblast_Proliferation pp38 p-p38 pp38->Osteoblast_Proliferation pJNK p-JNK pJNK->Osteoblast_Proliferation NFkB NF-κB (p65) NFkB->Osteoblast_Proliferation This compound This compound This compound->pERK This compound->pp38 This compound->pJNK This compound->NFkB Experimental_Workflow cluster_assays Differentiation Assays Start Start: Cell Seeding (e.g., hBMSCs) Induction Osteogenic Induction + this compound Treatment (Various Concentrations) Start->Induction Culture Cell Culture (14-21 days) Induction->Culture ALP_Assay ALP Activity Assay Culture->ALP_Assay ARS_Staining Alizarin Red S Staining Culture->ARS_Staining qRT_PCR qRT-PCR for Osteogenic Genes Culture->qRT_PCR Western_Blot Western Blot for Signaling Proteins Culture->Western_Blot Data_Analysis Data Analysis and Interpretation ALP_Assay->Data_Analysis ARS_Staining->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

References

understanding the pharmacokinetics of Psoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics of Psoralenoside

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, a major benzofuran glycoside found in the dried fruit of Psoralea corylifolia L. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

This compound (PO), along with its isomer isothis compound (IPO), is a significant bioactive component of Psoralea corylifolia, a plant with a long history of use in traditional Chinese medicine for various ailments, including vitiligo, osteoporosis, and asthma.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Recent studies have revealed that this compound itself is a prodrug, undergoing biotransformation into its active aglycone, psoralen (P), primarily by the intestinal microflora.[1] Therefore, the pharmacokinetics of psoralen are intrinsically linked to and highly relevant for understanding the overall disposition of orally administered this compound.

Analytical Methodology

A robust and sensitive analytical method is fundamental for accurate pharmacokinetic studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of this compound, isothis compound, psoralen, and isopsoralen in biological samples.[1]

Experimental Protocol: UPLC-MS/MS Analysis

Sample Preparation: Rat plasma samples are typically prepared using a protein precipitation method. An internal standard is added to the plasma, followed by the addition of a precipitating agent (e.g., methanol). After vortexing and centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[1]

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation.[1]

  • Mobile Phase: A gradient elution with a mixture of methanol and 0.1% aqueous formic acid is employed.

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Injection Volume: A small volume of the prepared sample is injected.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is used.

  • Detection Mode: Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Instrument Parameters: Cone voltages and collision energies are optimized for each compound to achieve maximum sensitivity.

Method Validation Data

The developed UPLC-MS/MS method has been validated according to FDA guidelines, demonstrating good linearity, accuracy, precision, extraction recovery, and stability.

ParameterThis compound (PO)Isothis compound (IPO)Psoralen (P)Isopsoralen (IP)
Linearity Range (ng/mL) --1.0–500.01.0–500.0
Lower Limit of Quantification (LLOQ) (ng/mL) ----
Intra-day Precision (RSD%) <15%<15%<15%<15%
Inter-day Precision (RSD%) <15%<15%<15%<15%
Accuracy (RE%) Within ±15%Within ±15%Within ±15%Within ±15%
Extraction Recovery (%) >70%>70%>70%>70%
Matrix Effect MinimalMinimalMinimalMinimal
Note: Specific quantitative values for linearity range and LLOQ for this compound were not detailed in the primary source, though the method was successfully applied for its quantification. Data for psoralen and isopsoralen from a similar study are included for reference.

Pharmacokinetic Profile

Absorption

Following oral administration of Psoralea corylifolia extract to rats, this compound is absorbed from the gastrointestinal tract. However, a significant portion of orally administered this compound undergoes presystemic metabolism.

Distribution

Information on the specific tissue distribution of this compound is limited. However, studies on its active metabolite, psoralen, after intravenous administration in rats, show wide distribution into various tissues. The highest concentrations of psoralen are found in the liver, followed by the lung, heart, kidney, spleen, and brain. Related compounds, such as 8-methoxypsoralen, have been shown to be 75-80% reversibly bound to serum proteins, primarily albumin.

Metabolism

The metabolism of this compound is a critical determinant of its bioactivity. In vitro studies have demonstrated that this compound is metabolized to psoralen through de-glucosylation by intestinal microflora. This biotransformation is a key step, as psoralen is the pharmacologically active form.

The subsequent metabolism of psoralen has been investigated in human and mammalian liver microsomes. The primary metabolic pathways for psoralen include hydroxylation, hydrogenation, hydrolysis, and oxidation of the furan ring.

Psoralen and its isomer, isopsoralen, have also been identified as inhibitors of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. This suggests a potential for drug-drug interactions when this compound is co-administered with other drugs that are substrates of CYP3A4.

Excretion

The excretion of this compound itself has not been fully characterized. However, studies on psoralen in rats indicate that it is primarily excreted in the urine. After intravenous administration of psoralen, approximately 51.27% is excreted as the unchanged parent compound in the urine.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound is not extensively available, largely due to its rapid conversion to psoralen. The pharmacokinetic parameters of psoralen and isopsoralen following oral and intravenous administration in rats provide valuable insights into the disposition of this compound's active moiety.

ParameterPsoralen (Oral)Isopsoralen (Oral)Psoralen (IV)Isopsoralen (IV)
Tmax (h) ----
Cmax (ng/mL) ----
t1/2 (h) 4.135.564.885.35
AUC (0-t) (ng·h/mL) ----
AUC (0-∞) (ng·h/mL) ----
Relative Bioavailability (%) 61.4570.35--
Data obtained from a study in Wistar rats.

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of this compound PO This compound (PO) (Oral Administration) GI Gastrointestinal Tract PO->GI Ingestion P Psoralen (P) (Active Metabolite) GI->P De-glucosylation by Intestinal Microflora Systemic Systemic Circulation P->Systemic Absorption Metabolites Further Metabolites (Hydroxylation, etc.) Systemic->Metabolites Hepatic Metabolism (e.g., CYP-mediated) Excretion Excretion (Urine) Systemic->Excretion Renal Clearance of Psoralen Metabolites->Excretion

Caption: Metabolic conversion of this compound to Psoralen.

Experimental Workflow for in vivo Pharmacokinetic Study

In vivo Pharmacokinetic Study Workflow Start Start Admin Oral Administration of Psoralea corylifolia Extract to Rats Start->Admin Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Prep Sample Preparation (Protein Precipitation) Plasma->Prep Analysis UPLC-MS/MS Analysis (Quantification of PO, P, etc.) Prep->Analysis Data Pharmacokinetic Data Analysis (e.g., Cmax, Tmax, AUC, t1/2) Analysis->Data End End Data->End

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound is characterized by its role as a prodrug, with its absorption and metabolism being intricately linked to the activity of the gut microbiome. The primary metabolic step is the conversion of this compound to its active aglycone, psoralen, through de-glucosylation by intestinal bacteria. Psoralen is then absorbed, widely distributed, and subsequently metabolized and excreted. The inhibition of CYP3A4 by psoralen highlights the potential for drug-drug interactions. Future research should focus on obtaining more detailed quantitative pharmacokinetic data for this compound itself and further elucidating its tissue distribution and excretion pathways to fully understand its therapeutic potential and safety profile.

References

The Estrogenic Activity of Psoralenoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Psoralenoside's Estrogenic Effects, Primarily Mediated Through its Active Metabolite, Psoralen

Introduction

This compound, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., has garnered significant interest within the scientific community for its potential therapeutic applications. While traditional medicine has long utilized extracts of Psoralea corylifolia for various ailments, modern research is beginning to elucidate the pharmacological mechanisms of its constituents. A key area of investigation is the estrogenic activity associated with these compounds. This technical guide provides a comprehensive overview of the current understanding of this compound's estrogenic properties, with a critical focus on the pivotal role of its aglycone metabolite, Psoralen.

Available scientific literature strongly indicates that the observed estrogen-like effects following the administration of this compound are predominantly attributable to its in vivo biotransformation into Psoralen. Direct evidence for the estrogenic activity of this compound itself is limited. Therefore, this guide will detail the well-documented estrogenic activity of Psoralen as the primary mediator of this compound's effects.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further investigation and development in this field.

In Vivo Metabolism of this compound to Psoralen

This compound is a glycoside, meaning it is composed of a sugar molecule attached to a non-sugar moiety, which in this case is Psoralen. Following oral administration, this compound undergoes metabolism where the sugar group is cleaved, releasing the biologically active aglycone, Psoralen[1]. This biotransformation is a critical step for the manifestation of the compound's estrogenic activity.

Below is a workflow diagram illustrating this metabolic conversion.

This compound This compound (Administered Compound) Metabolism In Vivo Metabolism (e.g., gut microflora, hepatic enzymes) This compound->Metabolism Psoralen Psoralen (Active Metabolite) Metabolism->Psoralen Activity Estrogenic Activity Psoralen->Activity

In vivo biotransformation of this compound to its active metabolite, Psoralen.

Quantitative Data on the Estrogenic Activity of Psoralen

The estrogenic activity of Psoralen has been quantified through various in vitro assays. The following tables summarize the key findings from the scientific literature, providing a comparative view of its potency and receptor interactions.

Table 1: Estrogen Receptor Binding Affinity of Psoralen

While specific IC50 values for Psoralen's binding to estrogen receptors (ERα and ERβ) are not consistently reported across the literature, molecular docking studies have shown that Psoralen can bind to the ligand-binding domain of ERα.[2] This binding is a prerequisite for initiating estrogen-like downstream signaling. It is important to note that other compounds from Psoralea corylifolia, such as bakuchiol, have demonstrated stronger ER-binding affinities.[3]

Table 2: In Vitro Estrogenic Activity of Psoralen
Assay TypeCell LineEndpointConcentration/EffectReference
Cell ProliferationMCF-7 (ERα positive)Increased cell proliferationSignificant at 10⁻⁸ - 10⁻⁵ M[4]
Reporter Gene AssayHeLa cells transfected with ERαERα activationAgonistic activity observed at 10⁻⁸ - 10⁻⁵ M[4]
Reporter Gene AssayHeLa cells transfected with ERβNo significant activationSelective for ERα

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the estrogenic activity of Psoralen.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to estrogen receptors.

  • Receptor Source: Recombinant human ERα and ERβ or uterine cytosol from ovariectomized rats.

  • Radioligand: [³H]17β-estradiol.

  • Procedure:

    • A constant concentration of the estrogen receptor and [³H]17β-estradiol is incubated with increasing concentrations of the test compound (Psoralen).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Unbound ligand is separated from the receptor-ligand complex using methods such as hydroxylapatite or dextran-coated charcoal.

    • The amount of radioactivity in the receptor-bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Line: MCF-7 cells (ERα positive).

  • Procedure:

    • MCF-7 cells are cultured in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for several days to minimize background estrogenic effects.

    • Cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound (Psoralen) or a positive control (17β-estradiol).

    • After a defined incubation period (typically 6 days), cell proliferation is quantified using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated relative to a vehicle control. The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.

Estrogen Receptor-Mediated Reporter Gene Assay

This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene.

  • Cell Line: A suitable host cell line (e.g., HeLa, HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Procedure:

    • The transfected cells are exposed to various concentrations of the test compound (Psoralen).

    • If the compound binds to and activates the estrogen receptor, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: The transcriptional activation is quantified, and the EC50 value is determined. The estrogenic activity can be blocked by co-treatment with an estrogen receptor antagonist like ICI 182,780 to confirm the ER-mediated mechanism.

Signaling Pathways

The estrogenic effects of Psoralen are mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. Upon binding, Psoralen induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Classical Estrogen Receptor Signaling Pathway

The primary mechanism of action for Psoralen's estrogenic activity is through the classical (genomic) estrogen receptor signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psoralen Psoralen ER Estrogen Receptor (ERα) Psoralen->ER Binds to ER_Psoralen ER-Psoralen Complex Dimer Dimerized ER-Psoralen Complex ER_Psoralen->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates to Nucleus and Binds to Transcription Transcription of Target Genes ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Response Cellular Response (e.g., Proliferation) Proteins->Response

Classical estrogen receptor signaling pathway activated by Psoralen.

In addition to the classical pathway, some studies suggest that Psoralen may also influence other signaling cascades, such as the Wnt/β-catenin pathway in breast cancer cells, which could contribute to its effects on cell proliferation. However, the direct link between this and its estrogenic activity requires further investigation.

Conclusion

The estrogenic activity of this compound is primarily an indirect effect, manifesting after its metabolic conversion to the active aglycone, Psoralen. Psoralen exhibits selective estrogenic activity, acting as an agonist for ERα. This activity has been demonstrated through increased proliferation of ERα-positive MCF-7 cells and activation of ERα in reporter gene assays. The underlying mechanism is consistent with the classical estrogen receptor signaling pathway, where Psoralen binding to ERα initiates a cascade of events leading to the modulation of target gene expression.

For researchers and drug development professionals, it is crucial to recognize that in vitro studies using this compound may not fully reflect its in vivo biological activity due to the lack of metabolic conversion. Future research should aim to further quantify the binding affinities of Psoralen to both ER subtypes and explore its potential non-genomic estrogenic effects. A deeper understanding of the structure-activity relationship of Psoralen and its derivatives could pave the way for the development of novel selective estrogen receptor modulators (SERMs) for various therapeutic applications.

References

Psoralens in the Management of Cutaneous Pathologies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoralens are a class of naturally occurring photosensitive compounds known as furocoumarins.[1][2] Found in various plants like Psoralea corylifolia, figs, celery, and citrus fruits, these compounds have been utilized for centuries in traditional medicine for their therapeutic properties against skin disorders.[1][2] In modern dermatology, psoralens, most notably 8-methoxypsoralen (8-MOP), are primarily used in combination with ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy.[3] This guide provides a comprehensive technical overview of the impact of psoralens on skin disorders, with a focus on psoriasis and vitiligo, detailing their mechanism of action, clinical efficacy, experimental protocols, and the signaling pathways they modulate. While the term "psoralenoside" was specified, the vast body of scientific literature focuses on "psoralen" and its derivatives as the active compounds in this context. It is likely that "this compound" refers to a glycosidic form of psoralen, and this guide will address the core active molecule, psoralen.

Mechanism of Action

The therapeutic effects of psoralens are intrinsically linked to their photo-reactivity. Upon topical or systemic administration, psoralens intercalate into the DNA of cells. Subsequent exposure to UVA radiation activates the psoralen molecules, leading to the formation of covalent bonds with pyrimidine bases (primarily thymine) in the DNA strands. This process can result in the formation of monoadducts and, with further UVA exposure, interstrand cross-links (ICLs). The formation of these DNA adducts disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in hyperproliferative cells, such as the keratinocytes in psoriatic lesions. This antiproliferative effect is central to the efficacy of PUVA therapy in psoriasis. In the context of vitiligo, PUVA therapy is thought to stimulate the migration and proliferation of melanocytes, leading to repigmentation of the affected skin.

Beyond its direct effects on DNA, research suggests that psoralens may also act at the cell membrane level. Evidence points to a specific, high-affinity psoralen receptor in the cell membrane and cytoplasm. Photoactivation of this receptor is believed to trigger downstream signaling events, including the phosphorylation of the epidermal growth factor (EGF) receptor. This modification can alter the receptor's ability to bind EGF and inhibit its tyrosine kinase activity, thereby disrupting normal growth factor-mediated cell proliferation.

Clinical Applications and Efficacy

PUVA therapy has been a longstanding and effective treatment for several severe skin disorders.

  • Psoriasis: PUVA is highly effective in clearing severe, recalcitrant psoriasis, with success rates reported to be around 80%. It is particularly beneficial for patients with extensive plaque psoriasis who have not responded to other treatments.

  • Vitiligo: PUVA therapy can induce repigmentation in vitiligo, a condition characterized by the loss of skin pigment. The extent of repigmentation can vary among individuals and body locations.

  • Other Skin Disorders: Psoralens have also been used to treat other skin conditions, including eczema (atopic dermatitis), cutaneous T-cell lymphoma, and alopecia areata.

Quantitative Data on Clinical Efficacy

The following tables summarize quantitative data from clinical studies on the efficacy of psoralen-based therapies for vitiligo.

Table 1: Efficacy of Oral PUVA with Trioxsalen for Vitiligo

Response Category Percentage of Patients Repigmentation Level
Excellent 48% 75-100%
Good 19% 50-75%
Moderate 5% 25-50%
Poor 29% 0-25%

Data from a retrospective study of 21 vitiligo patients treated with oral trioxsalen and UVA for 3 to 19 months.

Table 2: Comparative Efficacy of Oral Psoralens in Vitiligo Treatment

Treatment Group Number of Patients 75-100% Repigmentation 25-75% Repigmentation
Oral Trimethylpsoralen + Black Light 26 6 11
Oral 8-Methoxypsoralen + Black Light 15 3 7

Results from a comparative study of different oral psoralen treatments for vitiligo over at least three months.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Imiquimod-Induced Psoriatic Plaque Model in Mice

  • Objective: To evaluate the efficacy of topical psoralen-loaded liposomal gels in a psoriasis model.

  • Animal Model: Mice with imiquimod-induced psoriatic plaques.

  • Treatment: Topical application of psoralen liposomal gels.

  • Outcome Measures: Reduction in psoriasis symptoms and levels of key psoriatic cytokines (TNF-α, IL-17, IL-22).

  • Key Findings: Liposomal formulations of psoralen enhanced skin penetration and reduced psoriatic symptoms and cytokine levels.

Protocol 2: In Vitro Evaluation of Psoralen and Resveratrol Co-loaded Liposomes for Vitiligo

  • Objective: To assess the combined effect of psoralen and resveratrol in a liposomal formulation on melanogenesis.

  • Cell Line: B16F10 melanoma cell line.

  • Treatment: Ultradeformable liposomes (UDL) co-loaded with psoralen and resveratrol.

  • Outcome Measures: Melanin content, tyrosinase activity, and free radical scavenging potential.

  • Key Findings: The co-loaded UDL significantly stimulated melanin and tyrosinase activity and exhibited antioxidant effects, suggesting a dual mechanism of action for vitiligo treatment.

Signaling Pathways Modulated by Psoralens

Psoralens and the inflammatory conditions they treat are associated with complex signaling cascades. The diagrams below, generated using the DOT language, illustrate some of these key pathways.

PUVA_Mechanism cluster_0 PUVA Therapy cluster_1 Cellular Events Psoralen Psoralen DNA_Intercalation DNA Intercalation Psoralen->DNA_Intercalation UVA UVA Radiation DNA_Adducts Formation of DNA Monoadducts & Cross-links UVA->DNA_Adducts DNA_Intercalation->DNA_Adducts UVA Activation Apoptosis Apoptosis of Hyperproliferative Keratinocytes DNA_Adducts->Apoptosis Psoralen_EGF_Pathway PUVA Psoralen + UVA Psoralen_Receptor Psoralen Receptor Activation PUVA->Psoralen_Receptor EGF_Receptor EGF Receptor Phosphorylation Psoralen_Receptor->EGF_Receptor EGF_Binding Decreased EGF Binding EGF_Receptor->EGF_Binding Tyrosine_Kinase Inhibition of Tyrosine Kinase Activity EGF_Receptor->Tyrosine_Kinase Cell_Proliferation Reduced Cell Proliferation EGF_Binding->Cell_Proliferation Tyrosine_Kinase->Cell_Proliferation Psoriasis_Inflammatory_Pathway Immune_Cells Immune Cells (e.g., Th17, Th1) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17, IL-22) Immune_Cells->Cytokines Keratinocyte Keratinocyte Cytokines->Keratinocyte Signaling_Pathways Activation of NF-κB, STAT3, MAPK Keratinocyte->Signaling_Pathways Hyperproliferation Hyperproliferation & Inflammation Signaling_Pathways->Hyperproliferation PUVA PUVA Therapy PUVA->Hyperproliferation Inhibits

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Psoralenoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a natural furanocoumarin glycoside, and its aglycone, psoralen, have garnered significant interest in biomedical research for their diverse pharmacological activities. These compounds have demonstrated potential therapeutic effects in osteoporosis and inflammatory diseases.[1] The primary mechanism of action for psoralen involves multiple signaling pathways, including the Bone Morphogenetic Protein (BMP), Mitogen-Activated Protein Kinase (MAPK), and Transforming Growth Factor-beta (TGF-β)/Smad pathways, which are crucial for osteoblast differentiation and function.[1][2][3] Additionally, psoralen and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways in macrophages.[4]

These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of this compound. The assays are designed to assess its effects on osteoblast proliferation and differentiation, as well as its anti-inflammatory properties. While most of the detailed experimental data is available for psoralen, these protocols are directly applicable for testing this compound, which may act as a prodrug and be converted to psoralen in vitro.

Key Signaling Pathways

This compound is hypothesized to influence several key signaling pathways involved in osteogenesis and inflammation, primarily through its aglycone, psoralen.

cluster_osteogenesis Osteogenesis Promotion cluster_inflammation Anti-inflammatory Action This compound This compound TGFbeta_R TGF-β Receptor This compound->TGFbeta_R BMPR BMP Receptor This compound->BMPR MAPK_osteo MAPK (ERK, p38, JNK) This compound->MAPK_osteo Smad23 Smad2/3 TGFbeta_R->Smad23 Smad158 Smad1/5/8 BMPR->Smad158 Runx2 Runx2 MAPK_osteo->Runx2 Smad23->Runx2 Smad158->Runx2 Osteoblast_diff Osteoblast Differentiation Runx2->Osteoblast_diff LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_inflam MAPK (p38, JNK) TLR4->MAPK_inflam Psoralenoside_inflam This compound Psoralenoside_inflam->IKK Inhibits Psoralenoside_inflam->MAPK_inflam Inhibits IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines MAPK_inflam->Inflammatory_Cytokines

Caption: this compound Signaling Pathways in Osteogenesis and Inflammation.

Experimental Protocols

Osteoblast Proliferation and Differentiation Assays

These protocols are designed to assess the effect of this compound on the proliferation and differentiation of osteoblastic cells.

  • Cell Line: Human fetal osteoblastic cell line hFOB 1.19 or mouse pre-osteoblastic MC3T3-E1 cells.

  • Culture Medium: DMEM/F-12 (for hFOB 1.19) or Alpha-MEM (for MC3T3-E1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Protocol:

    • Seed osteoblastic cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

ALP is an early marker of osteoblast differentiation.

  • Protocol:

    • Seed cells in a 24-well plate and treat with this compound as described for the MTT assay for 7 days.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.

    • Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.

Alizarin Red S stains calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.

  • Protocol:

    • Seed cells in a 12-well plate and culture in osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate) with or without this compound for 21 days.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

    • Wash with distilled water and visualize the stained mineralized nodules under a microscope.

    • For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

This technique is used to detect and quantify specific proteins involved in osteoblast differentiation signaling pathways.

  • Protocol:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Smad1/5/8, p-ERK, p-p38, Runx2, and β-actin as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

start Start cell_culture Seed Osteoblasts start->cell_culture treatment Treat with This compound cell_culture->treatment mtt MTT Assay (24, 48, 72h) treatment->mtt alp ALP Activity (Day 7) treatment->alp ars Alizarin Red S (Day 21) treatment->ars wb Western Blot treatment->wb end End mtt->end alp->end ars->end wb->end

Caption: Workflow for Osteoblast Proliferation and Differentiation Assays.
Anti-inflammatory Activity Assays

These protocols are designed to evaluate the anti-inflammatory effects of this compound in a macrophage cell line.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory activity.

  • Protocol:

    • Perform an MTT assay as described in section 1.2 with RAW 264.7 cells.

    • Determine the highest concentration of this compound that does not significantly reduce cell viability.

This assay measures the production of nitric oxide, a pro-inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Seed and treat RAW 264.7 cells as described for the NO assay.

    • Collect the cell culture supernatant.

    • Use commercial ELISA kits for TNF-α, IL-6, and IL-1β to measure the cytokine concentrations according to the manufacturer's instructions.

This method is used to assess the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Pre-treat RAW 264.7 cells with this compound and then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

    • Perform Western blotting as described in section 1.5 using primary antibodies against p-p65, p-IκBα, p-p38, p-JNK, and corresponding total proteins, as well as a loading control like β-actin.

start Start cell_culture Seed RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation griess Griess Assay (NO) lps_stimulation->griess elisa ELISA (Cytokines) lps_stimulation->elisa wb Western Blot lps_stimulation->wb end End griess->end elisa->end wb->end

Caption: Workflow for Anti-inflammatory Activity Assays.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of Psoralen on Osteoblast Proliferation (MTT Assay)

Concentration (µM)24h (% of Control)48h (% of Control)72h (% of Control)
0 (Control)100 ± 5.2100 ± 6.1100 ± 7.3
0.1108 ± 4.9115 ± 5.8122 ± 6.5
1115 ± 6.3128 ± 7.2145 ± 8.1
10125 ± 7.1142 ± 8.5160 ± 9.3
10095 ± 5.588 ± 6.975 ± 8.2

Data are presented as mean ± SD and are hypothetical, based on trends observed for psoralen.

Table 2: Effect of Psoralen on Osteoblast Differentiation Markers

TreatmentALP Activity (% of Control)Mineralization (% of Control)
Control100 ± 8.5100 ± 10.2
Psoralen (1 µM)135 ± 10.2150 ± 12.5
Psoralen (10 µM)160 ± 12.8185 ± 15.3

Data are presented as mean ± SD and are hypothetical, based on trends observed for psoralen.

Table 3: Anti-inflammatory Effects of Psoralen Derivatives on LPS-Stimulated RAW 264.7 Cells

Compound (Concentration)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
LPS Control100 ± 9.8100 ± 11.2100 ± 10.5
Xanthotoxol (10 µM)65 ± 7.170 ± 8.368 ± 7.9
Xanthotoxol (50 µM)40 ± 5.545 ± 6.142 ± 5.8

Data are based on trends observed for xanthotoxol, a psoralen derivative.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's activity on osteoblasts and macrophages. These assays will enable researchers to elucidate the mechanisms of action and potential therapeutic applications of this compound. It is recommended to perform these assays with a range of concentrations to determine the optimal dose-response relationship for this compound. Given that much of the detailed literature focuses on psoralen, these protocols serve as an excellent starting point for the investigation of this compound, with the understanding that optimization may be necessary.

References

Application Notes and Protocols for the Analytical Determination of Psoralenoside and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a furanocoumarin glycoside isolated from the dried ripe fruit of Psoralea corylifolia L., and its primary metabolite, psoralen, are compounds of significant interest in pharmaceutical research due to their various biological activities. Accurate and reliable analytical methods are crucial for the pharmacokinetic, metabolic, and toxicological evaluation of these compounds. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its metabolites in biological matrices, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methodologies

The primary analytical technique for the sensitive and selective quantification of this compound and its metabolites is UPLC-MS/MS. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is also a viable, though generally less sensitive, alternative.

UPLC-MS/MS Method for Simultaneous Quantification of this compound and Psoralen

This method is optimized for the simultaneous determination of this compound and its active metabolite, psoralen, in plasma samples.

Quantitative Data Summary

The following tables summarize the key validation parameters for the UPLC-MS/MS method, providing a clear comparison of the analytical performance for both this compound and psoralen.

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound1.0 - 500.0> 0.991.0
Psoralen1.0 - 500.0> 0.991.0

Table 2: Accuracy and Precision of the UPLC-MS/MS Method

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low2.0< 15< 1585 - 115
Medium50.0< 15< 1585 - 115
High400.0< 15< 1585 - 115
Psoralen Low2.0< 15< 1585 - 115
Medium50.0< 15< 1585 - 115
High400.0< 15< 1585 - 115

Table 3: Recovery and Matrix Effect of the UPLC-MS/MS Method

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound Low2.0> 8085 - 115
Medium50.0> 8085 - 115
High400.0> 8085 - 115
Psoralen Low2.0> 8085 - 115
Medium50.0> 8085 - 115
High400.0> 8085 - 115

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol details the procedure for extracting this compound and psoralen from plasma samples prior to UPLC-MS/MS analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Diazepam, 100 ng/mL in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Instrumental Analysis

This protocol outlines the instrumental conditions for the simultaneous quantification of this compound and psoralen.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B (linear gradient)

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B (linear gradient)

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound349.1187.13015
Psoralen187.1131.12520
Diazepam (IS)285.1193.13525

Metabolic Pathway of this compound

This compound undergoes significant metabolism, primarily in the gastrointestinal tract and liver. The major metabolic pathway involves the deglycosylation of this compound to its aglycone, psoralen, by intestinal microflora. Psoralen is then further metabolized through Phase I and Phase II reactions.

Psoralenoside_Metabolism This compound This compound Psoralen Psoralen This compound->Psoralen Deglycosylation (Intestinal Microflora: β-glucosidases) PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated Psoralen) Psoralen->PhaseI_Metabolites Oxidation/Hydroxylation (CYP450 enzymes: CYP2D6, CYP3A4) PhaseII_Metabolites Phase II Metabolites (e.g., Glucuronide and Sulfate Conjugates) Psoralen->PhaseII_Metabolites Conjugation (GSTs) PhaseI_Metabolites->PhaseII_Metabolites Conjugation (UGTs, SULTs)

Caption: Metabolic pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound and its metabolites in plasma samples.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into UPLC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for plasma analysis.

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its primary metabolite, psoralen, in biological matrices. The detailed protocols and validation data presented in these application notes will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of the disposition of this important natural product.

In Vivo Imaging of Psoralenoside Distribution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralenoside, a major furanocoumarin glycoside from Psoralea corylifolia, has garnered significant interest for its therapeutic potential, including osteoblastic proliferation and estrogen-like activities.[1] Understanding its biodistribution is crucial for optimizing drug delivery and elucidating its mechanism of action. While pharmacokinetic studies have utilized methods like UPLC-MS/MS to quantify this compound and its metabolites in plasma, direct visualization of its spatial and temporal distribution in living organisms has not been extensively reported. This document provides a comprehensive, albeit prospective, guide for the in vivo imaging of this compound distribution. It outlines detailed protocols for probe synthesis, animal models, imaging procedures, and data analysis, based on established methodologies for in vivo imaging of small molecules. Additionally, it presents a plausible signaling pathway associated with this compound's biological activity.

Introduction

Real-time, non-invasive in vivo imaging offers a powerful tool to study the pharmacokinetics and pharmacodynamics of therapeutic compounds directly within a living organism. For this compound, this would enable researchers to visualize its accumulation in target tissues, such as bone, and understand its clearance profile. Although Psoralen, the aglycone of this compound, possesses intrinsic fluorescence with an emission spectrum in the 400-500 nm range upon UV excitation, its low quantum yield and the limited penetration of visible light in tissues make it suboptimal for deep-tissue in vivo imaging.[2] Therefore, this protocol focuses on the use of a this compound conjugate with a near-infrared (NIR) fluorescent dye, which offers higher sensitivity and deeper tissue penetration.

Quantitative Data Summary

The following table represents hypothetical quantitative data that could be obtained from an in vivo imaging study of a NIR-labeled this compound conjugate. This data is for illustrative purposes to demonstrate how results from such a study could be presented.

Organ/TissueMean Fluorescence Intensity (Arbitrary Units) at 2h Post-InjectionMean Fluorescence Intensity (Arbitrary Units) at 6h Post-InjectionMean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection
Liver8.5 x 10^86.2 x 10^81.5 x 10^8
Kidneys7.9 x 10^84.5 x 10^80.8 x 10^8
Spleen3.1 x 10^82.5 x 10^80.5 x 10^8
Lungs2.5 x 10^81.8 x 10^80.4 x 10^8
Bone (Femur)4.2 x 10^85.8 x 10^83.5 x 10^8
Muscle1.2 x 10^80.9 x 10^80.2 x 10^8
Brain0.5 x 10^80.4 x 10^80.1 x 10^8

Experimental Protocols

Synthesis of a Near-Infrared Labeled this compound Probe (PSL-NIR)

This protocol describes a general method for conjugating this compound with a near-infrared (NIR) fluorescent dye for in vivo imaging.

Materials:

  • This compound

  • NHS-ester functionalized NIR dye (e.g., Cy7-NHS or IRDye 800CW-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add a 1.2 molar excess of the NHS-ester functionalized NIR dye.

  • Add a 2 molar excess of TEA to catalyze the reaction.

  • Stir the reaction mixture in the dark at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product using a reverse-phase HPLC system.

  • Collect the fractions containing the desired PSL-NIR conjugate.

  • Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

  • Lyophilize the purified product and store it at -20°C, protected from light.

Animal Model and Administration

Materials:

  • 6-8 week old female BALB/c nude mice

  • PSL-NIR probe

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Anesthesia (e.g., isoflurane)

  • Animal imaging system

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Dissolve the lyophilized PSL-NIR probe in sterile PBS to a final concentration of 1 mg/mL.

  • Anesthetize the mice using isoflurane.

  • Administer the PSL-NIR probe via tail vein injection at a dose of 10 mg/kg body weight.

  • A control group should be injected with PBS only.

In Vivo Fluorescence Imaging

Materials:

  • In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for the chosen NIR dye.

  • Anesthesia system.

Procedure:

  • Anesthetize the mice at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 6h, 12h, 24h).

  • Place the anesthetized mouse in the imaging chamber.

  • Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the NIR dye.

  • Acquire a bright-field image for anatomical reference.

  • Maintain the mice on the anesthesia system throughout the imaging session.

Ex Vivo Organ Imaging and Data Analysis

Procedure:

  • At the final time point (e.g., 24h), humanely euthanize the mice.

  • Dissect the major organs (liver, kidneys, spleen, lungs, heart, brain, bone, muscle).

  • Arrange the organs in the imaging chamber and acquire fluorescence images as described above.

  • Use the imaging software to draw regions of interest (ROIs) around each organ in both the in vivo and ex vivo images.

  • Quantify the average fluorescence intensity within each ROI.

  • For ex vivo organs, the data can be expressed as fluorescence intensity per gram of tissue.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway through which this compound may exert its biological effects.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis This compound This compound Conjugation Conjugation Reaction This compound->Conjugation NIR_Dye NIR Dye (NHS-ester) NIR_Dye->Conjugation Purification HPLC Purification Conjugation->Purification PSL_NIR PSL-NIR Probe Purification->PSL_NIR Injection IV Injection PSL_NIR->Injection Animal_Model Animal Model (Mouse) Animal_Model->Injection Imaging In Vivo Imaging Injection->Imaging Dissection Organ Dissection Imaging->Dissection ExVivo_Imaging Ex Vivo Imaging Dissection->ExVivo_Imaging Data_Analysis Data Analysis ExVivo_Imaging->Data_Analysis

Caption: Experimental workflow for in vivo imaging of this compound.

psoralenoside_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ER->MAPK_Pathway non-genomic NFkB_Pathway NF-κB Pathway ER->NFkB_Pathway non-genomic ERE Estrogen Response Element (ERE) ER->ERE genomic Proliferation Osteoblast Proliferation MAPK_Pathway->Proliferation NFkB_Pathway->Proliferation Target_Genes Target Gene Expression (e.g., Runx2, Osterix) ERE->Target_Genes Differentiation Osteoblast Differentiation Target_Genes->Differentiation This compound This compound This compound->ER

Caption: Plausible signaling pathway of this compound in osteoblasts.

Discussion

The protocols outlined above provide a robust framework for investigating the in vivo distribution of this compound. The choice of a NIR fluorescent probe is critical for overcoming the limitations of tissue autofluorescence and achieving high-resolution imaging in deep tissues. The hypothetical data suggests that a this compound conjugate might exhibit significant accumulation in the liver and kidneys, indicative of metabolic and excretory pathways, as well as targeted accumulation in bone tissue over time, consistent with its known osteogenic properties.

The proposed signaling pathway illustrates how this compound, through its interaction with estrogen receptors, may activate both genomic and non-genomic pathways, such as the MAPK and NF-κB cascades, to promote osteoblast proliferation and differentiation.[3][4][5] In vivo imaging data can provide crucial evidence to support or refute these proposed mechanisms by correlating the spatiotemporal distribution of this compound with downstream cellular events in target tissues.

Conclusion

In vivo imaging of a NIR-labeled this compound conjugate is a feasible and informative approach to study its biodistribution and target engagement. The detailed protocols and conceptual frameworks provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound. Such studies will undoubtedly contribute to a deeper understanding of its pharmacological properties and accelerate its translation into clinical applications.

References

Formulation of Psoralenoside for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a furanocoumarin glycoside, and its aglycone, psoralen, are compounds of significant interest for topical application in the management of skin disorders such as vitiligo and psoriasis. Their therapeutic effect, particularly in vitiligo, is primarily attributed to the stimulation of melanogenesis. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery, focusing on solubility, stability, and skin permeation.

Psoralens, when combined with ultraviolet A (UVA) radiation in a treatment known as PUVA therapy, can intercalate into DNA, forming adducts that induce apoptosis in hyperproliferative skin cells and stimulate melanocytes.[1][2] However, conventional topical formulations of psoralens often exhibit weak percutaneous permeability and poor skin deposition, which can necessitate frequent administration and increase the risk of adverse effects.[3] Advanced formulations, such as those utilizing nanocarriers like liposomes and ethosomes, have been shown to improve skin penetration and deposition, thereby enhancing therapeutic efficacy and safety.[3]

The mechanism of action for psoralen derivatives in stimulating melanin production involves the activation of several key signaling pathways. Studies have indicated that these compounds can enhance melanogenesis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) signaling pathways. Furthermore, the Wnt/β-catenin and PI3K/Akt signaling pathways have also been implicated in the melanogenic effects of psoralen derivatives.

Data Presentation: Physicochemical Properties

A critical step in formulating a topical drug product is understanding its fundamental physicochemical properties. The following tables summarize key quantitative data for this compound and related compounds, essential for formulation development.

Table 1: Solubility of Psoralen in Various Solvents
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)30 mg/mL
Ethanol1 mg/mL
Water (25°C)65.16 µg/mL
Various Natural Deep Eutectic Solvents (NADES)Can dissolve poorly water-soluble pharmaceuticals at concentrations up to 250 mg/mL

Note: Data for psoralen is presented as a surrogate for this compound due to limited specific data for the glycoside. Solubility of this compound is expected to be higher in polar solvents compared to psoralen due to the sugar moiety.

Table 2: Stability of 8-Methoxypsoralen (8-MOP) in Topical Formulations
Ointment BaseStorage Condition8-MOP ConcentrationStability over 12 weeksReference
Unguentum Cordes™Room Temperature (19-20°C)0.05% and 0.005%Stable, but emulsion began to break up after 8 weeks
Unguentum Cordes™5°C0.05% and 0.005%Stable, but emulsion began to break up after 8 weeks
Cold Cream Naturel™Room Temperature (19-20°C)0.05% and 0.005%Stable
Cold Cream Naturel™5°C0.05% and 0.005%Stable
Carbopol 940 Gel (water-containing)Room Temperature (19-20°C)0.05% and 0.005%~40% of nominal concentration found initially, with some decrease
Carbopol 940 Gel (water-containing)5°C0.05% and 0.005%Significant decrease in concentration

Note: This data for 8-MOP, a psoralen derivative, provides a framework for designing stability studies for this compound formulations.

Table 3: In Vitro Skin Permeation of Psoralen Formulations
FormulationKey ParametersResultsReference
Psoralen-loaded Ethosomes (ES2)Drug Skin Deposition (DSD)6.56-fold higher than tincture (3.61 ± 1.21 µg/cm²)
Peak Concentration (Cmax) in vivo3.37 times higher than tincture
Area Under the Curve (AUC) in vivo2.34 times higher than tincture
Permeation Rate38.89 ± 3.22 µg/cm²/h
Psoralen Tincture (70% ethanol)Permeation Rate13.51 ± 0.88 µg/cm²/h
Psoralen-loaded Cationic LiposomesEntrapment Efficiency75.12%
Particle Size~100 nm
Skin Permeation5-fold increase compared to solution
Psoralen-loaded Anionic LiposomesEntrapment Efficiency60.08%
Particle Size~100 nm
Skin Permeation5-fold increase compared to solution

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the formulation and evaluation of topical this compound preparations.

Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound (pure compound)

  • A range of solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400, isopropyl myristate, water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard calibration curve.

  • Express the solubility in mg/mL or µg/mL.

Protocol for Stability Testing of a Topical Formulation

Objective: To evaluate the physical and chemical stability of a this compound topical formulation under various storage conditions.

Materials:

  • This compound topical formulation (e.g., cream, gel, ointment)

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (5°C)

  • Photostability chamber

  • pH meter

  • Viscometer

  • Microscope

  • HPLC system

Procedure:

  • Package the formulation in inert, light-resistant containers.

  • Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Conduct photostability testing according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples and evaluate the following parameters:

    • Visual Appearance: Color, odor, phase separation, and homogeneity.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity to assess changes in rheological properties.

    • Microscopic Examination: Observe for any changes in particle size or crystal growth.

    • Assay of this compound: Quantify the concentration of this compound using a validated HPLC method to determine degradation.

    • Degradation Products: Develop a stability-indicating HPLC method to separate and quantify any degradation products.

Protocol for In Vitro Skin Permeation Study

Objective: To assess the rate and extent of this compound permeation through the skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain skin temperature at 32°C

  • This compound topical formulation

  • Syringes and needles

  • HPLC system

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

  • Fill the receptor compartment with pre-warmed, de-gassed receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the diffusion cell.

  • Wash the skin surface to remove any unabsorbed formulation.

  • Separate the epidermis and dermis.

  • Extract this compound from the receptor solution samples, the skin wash, the epidermis, and the dermis using a suitable solvent.

  • Quantify the amount of this compound in each compartment using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways in this compound-Induced Melanogenesis

The following diagram illustrates the key signaling pathways activated by psoralen derivatives to stimulate melanogenesis in melanocytes.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pka PKA Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt Pathway cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PKA PKA Receptor->PKA activates p38 p38 MAPK Receptor->p38 activates GSK3b GSK-3β Receptor->GSK3b inhibits CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF promotes transcription p38->MITF promotes transcription beta_catenin β-catenin GSK3b->beta_catenin | inhibits degradation beta_catenin->MITF promotes transcription Melanogenesis_Genes Melanogenesis-related Genes (TYR, TRP-1, TRP-2) MITF->Melanogenesis_Genes activates transcription

This compound-induced melanogenesis signaling pathways.
Experimental Workflow for Topical Formulation Development

This diagram outlines the logical progression of experiments for the development and evaluation of a topical this compound formulation.

Formulation_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_analysis Data Analysis Solubility Solubility Screening Excipient Excipient Compatibility Solubility->Excipient Formulation_Prep Formulation Preparation (e.g., Cream, Gel, Nanoformulation) Excipient->Formulation_Prep Physicochemical Physicochemical Characterization (pH, Viscosity, Particle Size) Formulation_Prep->Physicochemical Stability Stability Testing (Accelerated & Long-term) Physicochemical->Stability Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Stability->Permeation Data Data Analysis & Interpretation Permeation->Data

Workflow for topical this compound formulation development.

References

Troubleshooting & Optimization

Technical Support Center: Psoralenoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Psoralenoside from Psoralea corylifolia seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted?

This compound is a benzofuran glycoside found in the seeds of Psoralea corylifolia, a plant used in traditional medicine. It, along with other compounds from this plant, is investigated for various potential pharmacological activities.

Q2: What are the common methods for extracting compounds from Psoralea corylifolia?

Common extraction methods include maceration, reflux extraction, Soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of method can significantly impact the extraction efficiency of specific compounds.

Q3: Which solvents are typically used for the extraction?

A range of solvents with varying polarities are used, including ethanol, methanol, petroleum ether, acetone, and dichloromethane. This compound is a polar compound, suggesting that more polar solvents like ethanol and methanol may be more effective for its extraction.

Q4: What is a typical yield for this compound?

Quantitative data for this compound extraction yields are not widely reported in publicly available literature. Yields can vary significantly based on the extraction method, solvent, and quality of the plant material. As a reference, a study on the 70% ethanol extract of Psoralea corylifolia seeds reported the content of several other bioactive compounds, which can provide a general idea of component concentrations in a crude extract[1].

Troubleshooting Low this compound Extraction Yield

Low yields of this compound can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving potential issues.

Problem Area 1: Starting Material
Potential Issue Possible Cause Recommended Solution
Low this compound content in seeds Plant genetics, geographical source, harvest time, and storage conditions can all affect the concentration of bioactive compounds.Source seeds from a reputable supplier with quality control data. If possible, analyze a small sample of the raw material for this compound content before large-scale extraction.
Improper sample preparation Inadequate grinding of the seeds can result in a small surface area for solvent penetration, leading to inefficient extraction.Grind the seeds to a fine, uniform powder. The particle size should be optimized for your specific extraction method.
Problem Area 2: Extraction Parameters
Potential Issue Possible Cause Recommended Solution
Suboptimal solvent choice This compound is a polar glycoside. Using a non-polar solvent will result in poor extraction efficiency.Use polar solvents such as ethanol, methanol, or a mixture of ethanol and water. The optimal solvent or solvent mixture should be determined experimentally.
Incorrect solvent-to-solid ratio An insufficient volume of solvent may not be enough to fully extract the target compound from the plant matrix.Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but this may need to be optimized.
Inadequate extraction time The extraction process may not have been long enough to allow for complete diffusion of this compound into the solvent.Increase the extraction time. Monitor the extraction kinetics by taking samples at different time points to determine the optimal duration.
Suboptimal extraction temperature Temperature can influence both solubility and the rate of extraction. However, excessively high temperatures can lead to the degradation of thermolabile compounds.Optimize the extraction temperature. For methods like reflux and Soxhlet, the temperature is determined by the boiling point of the solvent. For other methods like maceration and UAE, a range of temperatures should be tested.
Problem Area 3: Post-Extraction Processing
Potential Issue Possible Cause Recommended Solution
Degradation of this compound This compound may be sensitive to heat, light, or pH changes during solvent evaporation and sample workup.Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. Protect the extract from light and avoid exposure to strong acids or bases unless a specific hydrolysis step is intended.
Losses during purification If the crude extract is further purified, this compound may be lost during chromatographic steps or other purification techniques.Optimize the purification protocol. Use appropriate stationary and mobile phases for chromatography and monitor fractions carefully to avoid loss of the target compound.

Data Presentation

Table 1: Content of Bioactive Compounds in a 70% Ethanol Extract of Psoralea corylifolia Seeds

Note: This table provides an example of the content of various compounds found in a specific extract of Psoralea corylifolia seeds and is for reference only. The concentration of this compound was not reported in this particular study.

CompoundContent (mg/g of dried seeds)[1]
Psoralen1.902 ± 0.003
Angelicin1.506 ± 0.003
Neobavaisoflavone1.321 ± 0.011
Psoralidin1.310 ± 0.010
Isobavachalcone0.736 ± 0.006
Bavachinin1.623 ± 0.011
Bakuchiol11.713 ± 0.088

Experimental Protocols

Protocol 1: General Reflux Extraction of Psoralea corylifolia Seeds

This is a general protocol based on methods used for extracting similar compounds from the same plant material and should be optimized for this compound.

  • Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a fine powder.

  • Extraction Setup: Place 50 g of the powdered seeds into a 1 L round-bottom flask. Add 500 mL of 70% ethanol to achieve a 10:1 solvent-to-solid ratio.

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 2 hours[1].

  • Filtration: Allow the mixture to cool to room temperature and then filter it through a filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

  • Re-extraction: The solid residue can be re-extracted with a fresh portion of the solvent to maximize the yield.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Visualizations

Experimental Workflow

experimental_workflow start Psoralea corylifolia Seeds grinding Grinding start->grinding extraction Solvent Extraction (e.g., Reflux with 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration residue Solid Residue filtration->residue extract Crude Extract filtration->extract concentration Solvent Evaporation (Rotary Evaporator) extract->concentration purification Purification (e.g., Chromatography) concentration->purification This compound Isolated this compound purification->this compound

A generalized workflow for the extraction and isolation of this compound.

Potential Signaling Pathway Modulation

Disclaimer: The following diagram illustrates the Wnt/β-catenin signaling pathway, which has been shown to be modulated by Psoralen, a compound structurally related to this compound. The direct effect of this compound on this pathway requires further investigation.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation tcf_lef_off TCF/LEF target_genes_off Target Gene Transcription OFF tcf_lef_off->target_genes_off Repression groucho Groucho groucho->tcf_lef_off wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp5_6 LRP5/6 wnt->lrp5_6 dsh Dishevelled frizzled->dsh Activation dsh->destruction_complex Inhibition gsk3b_off GSK3β (inhibited) beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef_on TCF/LEF beta_catenin_on->tcf_lef_on Binding & Activation target_genes_on Target Gene Transcription ON tcf_lef_on->target_genes_on psoralen Psoralen (related compound) psoralen->destruction_complex Potential Modulation

The Wnt/β-catenin signaling pathway and a potential point of modulation by related compounds.

References

Technical Support Center: Enhancing Psoralenoside Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Psoralenoside in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a natural furanocoumarin compound found in the seeds of Psoralea corylifolia. It is known for a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Like many aromatic compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can cause the compound to precipitate, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the difference between Psoralen and this compound?

A2: Psoralen is the parent compound of a class of linear furanocoumarins. "this compound" is often used to refer to psoralen or its derivatives isolated from Psoralea corylifolia. For the purposes of solubility, the general principles and solvents applicable to Psoralen are highly relevant to this compound.

Q3: What are the most common solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of nonpolar and polar compounds.[1] Ethanol and N,N-Dimethylformamide (DMF) are also effective solvents.[2]

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: To prevent cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, with a preferred concentration of 0.1%.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.

Quantitative Solubility Data

The following table summarizes the solubility of Psoralen, the parent compound of this compound, in various solvents. This data can be used as a starting point for preparing your stock solutions.

SolventSolubility (mg/mL)Molar Solubility (Approx.)Reference
Dimethyl Sulfoxide (DMSO)~30~161 mMCayman Chemical
N,N-Dimethylformamide (DMF)~30~161 mMCayman Chemical
Ethanol~1~5.4 mMCayman Chemical
Water0.065~0.35 mMPubChem[4]
1:1 DMF:PBS (pH 7.2)~0.5~2.7 mMCayman Chemical

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.

  • Sonication (Optional): If particles persist, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution method to prepare final working concentrations of this compound for in vitro experiments, minimizing precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: It is recommended to perform an intermediate dilution of your high-concentration stock solution in DMSO. For example, dilute a 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Gently vortex the pre-warmed cell culture medium. While vortexing, add a small volume of the intermediate DMSO stock to the medium to achieve the final desired concentration. For instance, to obtain a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of the cell culture medium. This ensures a final DMSO concentration of 1%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.
Low Temperature of Media Adding the compound to cold medium can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.

Issue: Precipitate forms over time in the incubator.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
Media Evaporation In long-term cultures, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media over time.Pre-warm the cell culture media to 37°C before adding the compound. Ensure the media is properly buffered for the incubator's CO2 concentration.

Visualizations

G Experimental Workflow for this compound Solubilization cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex/Sonicate Vortex/Sonicate Dissolve in DMSO->Vortex/Sonicate Store at -20°C/-80°C Store at -20°C/-80°C Vortex/Sonicate->Store at -20°C/-80°C Intermediate Dilution in DMSO Intermediate Dilution in DMSO Store at -20°C/-80°C->Intermediate Dilution in DMSO Final Dilution in Medium Final Dilution in Medium Intermediate Dilution in DMSO->Final Dilution in Medium Pre-warm Culture Medium (37°C) Pre-warm Culture Medium (37°C) Pre-warm Culture Medium (37°C)->Final Dilution in Medium Add to Cells Add to Cells Final Dilution in Medium->Add to Cells

Caption: Workflow for preparing this compound solutions.

G This compound Inhibition of NF-κB Signaling Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Complex Inhibits

Caption: this compound's effect on NF-κB signaling.

G Troubleshooting this compound Precipitation Precipitation? Precipitation? Immediate? Immediate? Precipitation?->Immediate? Yes Success Clear Solution Precipitation?->Success No Over Time? Over Time? Immediate?->Over Time? No Solution_1 Lower final concentration Perform serial dilution Use pre-warmed media Immediate?->Solution_1 Yes Solution_2 Minimize temperature fluctuations Ensure proper humidification Check media buffering Over Time?->Solution_2 Yes Solution_1->Success Solution_2->Success

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Psoralenoside and Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Psoralenoside and Isothis compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound and Isothis compound.

Issue 1: Poor Resolution Between this compound and Isothis compound Peaks

Q: My chromatogram shows overlapping or poorly resolved peaks for this compound and Isothis compound. How can I improve the separation?

A: Poor resolution between these two isomers is a common challenge due to their similar chemical structures.[1] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase:

    • Organic Solvent: If you are using a methanol-water mobile phase, consider switching to acetonitrile-water. Acetonitrile often provides different selectivity for closely related compounds.

    • Mobile Phase Additives: The addition of a small percentage of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can improve peak shape and influence selectivity.[2]

    • Gradient Elution: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with similar retention times.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may enhance resolution. However, excessively high temperatures can affect column stability. Experiment with temperatures in the range of 25-40°C.

  • Column Selection: Ensure you are using a high-efficiency column. A column with a smaller particle size (e.g., <3 µm) or a longer column length can provide higher theoretical plates and better resolving power. A C18 column is a common choice for this separation.[2][3]

Issue 2: Peak Tailing

Q: The peaks for this compound and Isothis compound in my chromatogram are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. Consider the following solutions:

  • Mobile Phase pH: The silanol groups on the silica backbone of the stationary phase can interact with the analytes. Adding an acidic modifier like formic or acetic acid to the mobile phase can suppress the ionization of silanol groups and reduce tailing.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures. If the column is old or has been used extensively, it may need to be replaced.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Issue 3: Inconsistent Retention Times

Q: I am observing a drift in the retention times for my analytes across different runs. What could be causing this instability?

A: Fluctuating retention times can be due to several factors related to the HPLC system and the mobile phase:

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition of the mobile phase can lead to shifts in retention time. If preparing the mobile phase online, ensure the solvent proportioning valves are functioning correctly.

  • Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary, especially for gradient methods.

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Leaks in the pump or faulty check valves can cause variations in the flow rate, leading to inconsistent retention times. Regularly inspect and maintain your HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of this compound and Isothis compound?

A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is often effective.

Q2: What is the recommended detection wavelength for this compound and Isothis compound?

A2: A detection wavelength of 245 nm is commonly used for the analysis of this compound and Isothis compound as they exhibit significant absorbance at this wavelength.[3]

Q3: How should I prepare samples of Psoralea corylifolia extract for HPLC analysis?

A3: A common method for sample preparation involves ultrasonic extraction of the powdered plant material with a solvent like methanol or ethanol. The resulting extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the HPLC column.

Q4: Can I use an isocratic method to separate this compound and Isothis compound?

A4: While an isocratic method might be possible, a gradient method is generally recommended for complex samples like plant extracts. A gradient allows for the separation of a wider range of compounds with varying polarities and can provide better resolution for closely eluting peaks like this compound and Isothis compound. An isocratic HPLC method may be more suitable for the simultaneous estimation of their aglycones, psoralen and isopsoralen.

Experimental Protocols

General HPLC Method for this compound and Isothis compound Analysis

This protocol provides a general starting point for the separation of this compound and Isothis compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 55 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Note: This is an exemplary gradient program. The actual gradient profile may need to be adjusted to achieve optimal separation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Psoralea corylifolia Sample extraction Ultrasonic Extraction (Methanol) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc separation C18 Column hplc->separation detection UV Detector (245 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

A general workflow for the HPLC analysis of this compound and Isothis compound.

Troubleshooting Decision Tree for Poor Resolution

troubleshooting_tree start Poor Resolution q1 Is the gradient shallow enough? start->q1 sol1 Decrease gradient slope q1->sol1 No q2 Is the mobile phase optimized? q1->q2 Yes a1_yes Yes a1_no No sol2 Try Acetonitrile instead of Methanol or adjust acid modifier q2->sol2 No q3 Is the flow rate optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Decrease flow rate q3->sol3 No q4 Is the column efficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Consider a longer column or one with smaller particle size q4->sol4 No end_node Consult instrument specialist q4->end_node Yes a4_yes Yes a4_no No

A decision tree for troubleshooting poor peak resolution.

References

Psoralenoside stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for psoralenoside stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound, a furanocoumarin glycoside, is susceptible to degradation in aqueous environments. The primary stability issues include hydrolysis of the glycosidic bond and potential degradation of the psoralen aglycone. Factors such as pH, temperature, and light can significantly influence the rate and pathway of degradation.

Q2: How does pH affect the stability of this compound?

The pH of the aqueous solution is a critical factor in the stability of this compound. While specific data for this compound is limited, furanocoumarin glycosides, in general, are susceptible to acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: In acidic environments, the glycosidic bond can be cleaved, leading to the formation of the aglycone (psoralen) and the corresponding sugar moiety.

  • Neutral Conditions: Stability is generally higher at neutral pH.

  • Alkaline Conditions: In alkaline solutions, in addition to glycosidic bond hydrolysis, the lactone ring of the psoralen moiety can be opened, leading to the formation of a carboxylate salt, which can be reversible upon acidification. However, prolonged exposure to strong alkaline conditions can lead to irreversible degradation products.

Q3: What is the impact of temperature on this compound stability?

Elevated temperatures accelerate the degradation of this compound in aqueous solutions. The degradation typically follows first-order kinetics, and the rate of degradation increases with temperature. It is crucial to control the temperature during storage and experimentation to minimize degradation. For long-term storage of aqueous solutions, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

Q4: Is this compound sensitive to light?

Yes, this compound is expected to be photosensitive. Psoralen, its aglycone, is a well-known photosensitizing agent.[1] Exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by working under subdued light conditions.

Troubleshooting Guides

Issue 1: Inconsistent this compound Concentration in Aqueous Solutions

Symptoms:

  • Decreasing peak area of this compound in HPLC analysis over a short period.

  • High variability in quantitative results between replicate samples.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH-mediated Hydrolysis - Ensure the pH of your aqueous solution is controlled and maintained within a stable range, preferably neutral (pH 6-7.5).- Use appropriate buffer systems if the experimental conditions require a specific pH.- Prepare solutions fresh before use whenever possible.
Thermal Degradation - Store stock and working solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).- Avoid repeated freeze-thaw cycles.- During experiments, minimize the time solutions are kept at room temperature or elevated temperatures.
Photodegradation - Protect all solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil.- Perform experimental manipulations under low-light conditions.
Microbial Contamination - Use sterile water and glassware for solution preparation.- Consider filtering the solution through a 0.22 µm filter to remove microbial contaminants, especially for long-term storage.
Issue 2: Identification of Degradation Products

Symptoms:

  • New peaks appearing in the chromatogram during stability studies.

  • Difficulty in identifying the structure of the degradation products.

Troubleshooting Steps:

Analytical Technique Application in Degradation Product Identification
LC-MS/MS - Use a UPLC-MS/MS method for the simultaneous determination of this compound and its potential metabolites like psoralen.[2] - The fragmentation patterns obtained from MS/MS analysis can help in the structural elucidation of the degradation products.[3]
Forced Degradation Studies - Perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][5] - This provides samples enriched with the degradants, facilitating their isolation and characterization.
High-Resolution Mass Spectrometry (HRMS) - Utilize HRMS to obtain accurate mass measurements of the degradation products, which aids in determining their elemental composition.
NMR Spectroscopy - For definitive structural elucidation, isolate the major degradation products using preparative HPLC and analyze them by NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile and dilute with water to the desired concentration for the study.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for specific time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for specific time points.

  • Thermal Degradation: Incubate the this compound solution in a temperature-controlled oven (e.g., 60 °C), protected from light, for specific time points.

  • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for specific durations. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general template for an HPLC method suitable for stability studies of this compound. Method optimization will be required.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for furanocoumarins.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Data Presentation

Table 1: Summary of this compound Stability in Rat Plasma and In Vitro Samples (Analogous Data)

The following data is based on a UPLC-MS/MS method validation study and provides an indication of this compound stability in biological matrices.

Condition Matrix Stability Assessment
Room Temperature (4 hours)Rat PlasmaStable
Three Freeze-Thaw CyclesRat PlasmaStable
-80 °C (2 weeks)Rat PlasmaStable
Post-preparative (4 °C for 24 hours)In vitro samplesStable

Note: This data indicates good stability under typical bioanalytical sample handling and storage conditions, but does not represent long-term stability in simple aqueous solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (Methanol/Acetonitrile) working Aqueous Working Solution stock->working Dilution acid Acidic (HCl, Heat) working->acid base Alkaline (NaOH, RT) working->base oxidation Oxidative (H2O2, RT) working->oxidation thermal Thermal (Heat) working->thermal photo Photolytic (UV/Vis Light) working->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms Characterize Degradants

Forced degradation experimental workflow.

degradation_pathway This compound This compound Psoralen Psoralen This compound->Psoralen Hydrolysis (Acid/Base) Sugar Sugar Moiety This compound->Sugar Hydrolysis (Acid/Base) Hydrolyzed_Lactone Hydrolyzed Lactone Product Psoralen->Hydrolyzed_Lactone Alkaline Hydrolysis Photo_Products Photodegradation Products Psoralen->Photo_Products Photolysis

Potential degradation pathways of this compound.

References

overcoming Psoralenoside degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psoralenoside Stability

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming the challenges associated with this compound degradation during storage. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of this compound concentration in stored samples. Hydrolysis: this compound possesses a glycosidic bond that is susceptible to hydrolysis, particularly in aqueous solutions or in the presence of acidic or basic conditions.Store this compound in a dry, solid form at low temperatures (-20°C or -80°C). For solutions, use anhydrous solvents and store at low temperatures. Prepare aqueous solutions fresh before use.
Oxidation: The furan ring in this compound can be susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions.[1]Store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or protect from light. Avoid contamination with transition metals. Consider adding antioxidants if compatible with the experimental design.
Photodegradation: Exposure to UV or visible light can induce degradation of the this compound molecule.Always handle and store this compound in light-protected conditions. Use amber-colored vials and minimize exposure to ambient light during experimental procedures.
Appearance of unknown peaks in HPLC/UPLC-MS analysis of stored this compound. Formation of Degradation Products: The new peaks likely correspond to degradation products such as Psoralen (the aglycone) resulting from hydrolysis, or various oxidation products. In vivo, biotransformation may also occur.[2]Characterize the degradation products using techniques like mass spectrometry (MS/MS) to understand the degradation pathway. This will help in optimizing storage conditions to minimize their formation.
Inconsistent results in biological assays using stored this compound solutions. Degradation to Less Active or Inactive Compounds: The observed variability could be due to the degradation of the active this compound into compounds with different biological activities.Regularly check the purity of your this compound stock solutions using a validated analytical method (e.g., HPLC-UV, UPLC-MS/MS).[2] Prepare fresh solutions for critical experiments.
Precipitation of this compound in solution during storage. Poor Solubility and Aggregation: this compound may have limited solubility in certain solvents, and temperature fluctuations during storage can lead to precipitation.Determine the optimal solvent system and concentration for your storage conditions. Sonication may help in redissolving the compound, but always re-verify the concentration and purity afterward.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis of the glycosidic linkage to form Psoralen and glucose, and oxidation of the furan ring.[1] Photodegradation can also occur upon exposure to light. Understanding these pathways is crucial for developing strategies to stabilize the compound.[3]

Q2: What is the recommended method for quantifying this compound and its degradation products?

A2: A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are highly recommended for their sensitivity and selectivity in separating and quantifying this compound from its potential degradation products like Psoralen.

Q3: How should I prepare this compound solutions for long-term storage?

A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a solution is necessary, use a dry, aprotic solvent and store at the lowest possible temperature under an inert atmosphere.

Q4: What are "forced degradation studies" and why are they important for this compound?

A4: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method that can resolve the drug from its degradants.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • A common mobile phase involves a gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

  • A starting point could be a gradient from 20% acetonitrile to 80% acetonitrile over 20-30 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve or dilute experimental samples in the mobile phase to an appropriate concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Set the injection volume (e.g., 10-20 µL).

  • Monitor the elution at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm or 300 nm).

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

This compound Degradation Pathway

G This compound This compound Psoralen Psoralen This compound->Psoralen Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G start Prepare this compound Samples (Solid & Solution) storage Store under Varied Conditions (Temp, Light, Humidity) start->storage sampling Sample at Time Points (T0, T1, T2...) storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) sampling->analysis data Quantify this compound & Degradation Products analysis->data end Determine Degradation Rate & Optimal Storage Conditions data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Consistent Psoralenoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable quantification of Psoralenoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.

Question: Why am I observing low recovery of this compound during sample preparation?

Answer: Low recovery of this compound can stem from several factors during the extraction process. This compound, along with related compounds, is typically extracted from complex matrices such as plant materials or biological fluids. The choice of extraction solvent is critical; 70% methanol is often used effectively for this purpose.[1] Inefficient extraction can be due to:

  • Inadequate Solvent-to-Sample Ratio: Ensure a sufficient volume of extraction solvent is used to thoroughly penetrate the sample matrix.

  • Insufficient Extraction Time or Agitation: Sonication or vigorous vortexing is necessary to facilitate the release of the analyte from the sample.

  • Suboptimal pH of the Extraction Solvent: The pH can influence the solubility and stability of this compound.

  • Degradation of the Analyte: this compound may be susceptible to degradation by enzymes present in the matrix or due to exposure to light or extreme temperatures.

To improve recovery, consider optimizing the extraction solvent composition, increasing the extraction time, and ensuring the sample is adequately homogenized. A solid-phase extraction (SPE) step can also be employed for sample cleanup and concentration, which may improve recovery and reduce matrix effects.[1]

Question: My chromatograms show poor peak shape and resolution for this compound. What could be the cause?

Answer: Poor chromatographic performance for this compound is often related to the mobile phase composition, column chemistry, or sample matrix. Common causes include:

  • Inappropriate Mobile Phase: A mobile phase consisting of acetonitrile or methanol with an acidic modifier like 0.1% formic acid in water is commonly used for good peak shape and ionization efficiency in mass spectrometry.[2] An improper gradient or isocratic composition can lead to peak tailing or fronting.

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Diluting the sample or reducing the injection volume may resolve this.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape of this compound. An effective sample clean-up procedure is crucial to minimize these effects.

  • Column Degradation: Over time, the performance of the analytical column can degrade. Ensure the column is properly washed and stored, and consider replacing it if performance does not improve.

Question: I am experiencing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate this?

Answer: Signal suppression or enhancement, commonly known as matrix effects, is a significant challenge in LC-MS/MS-based bioanalysis.[3] These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] To address this:

  • Improve Sample Preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering matrix components.

  • Optimize Chromatography: Modifying the chromatographic method to separate this compound from the interfering compounds can reduce matrix effects. This may involve changing the gradient, the mobile phase composition, or using a different type of analytical column.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.

Question: My quantitative results for this compound are not reproducible. What are the potential sources of variability?

Answer: Lack of reproducibility in quantitative results can be attributed to several factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or handling of samples can introduce variability. Standardizing the sample preparation protocol is essential.

  • Instrumental Variability: Fluctuations in the performance of the HPLC or mass spectrometer can lead to inconsistent results. Regular instrument calibration and maintenance are crucial.

  • Analyte Instability: this compound may not be stable under certain storage conditions or in the autosampler. Stability studies should be performed to determine the optimal conditions for sample storage and handling.

  • Pipetting and Dilution Errors: Inaccurate pipetting or serial dilutions can introduce significant errors. Ensure that all volumetric equipment is properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is a typical analytical method for the quantification of this compound?

A1: A common and effective method for the quantification of this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity. A typical method involves:

  • Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile or methanol and water containing 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Q2: What are the key validation parameters to assess for a this compound quantification method?

A2: According to regulatory guidelines, a bioanalytical method for this compound should be validated for the following parameters: selectivity, linearity, accuracy, precision, extraction recovery, matrix effect, and stability.

Q3: How should I prepare my samples for this compound analysis?

A3: For solid samples like plant material, extraction with a solvent such as 70% methanol followed by filtration is a common approach. For biological fluids like plasma, a protein precipitation step followed by centrifugation and collection of the supernatant is often employed. For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering substances.

Q4: What are the expected mass spectral fragments for this compound?

A4: In positive ion mode mass spectrometry, this compound (a glycoside) will typically show a protonated molecular ion [M+H]+. A characteristic fragmentation is the loss of the glucose moiety (C6H12O6), resulting in a fragment ion corresponding to the aglycone, psoralen.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound analysis reported in the literature.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterTypical Value/Condition
HPLC Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Specific to instrument tuning

Table 2: Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.05 - 100 ng/mL
**Correlation Coefficient (R²) **> 0.99
Limit of Quantification (LOQ) 1.25 - 25.0 µg/L (depending on matrix)
Recovery 83.7% - 115.0%
Precision (RSD%) 0.5% - 9.4%

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Plant Material
  • Sample Homogenization: Weigh 1.0 g of dried and powdered plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 70% methanol to the tube.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional): Repeat the extraction process on the pellet with another 20 mL of 70% methanol to ensure complete extraction. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: this compound Quantification by HPLC-MS/MS
  • HPLC System: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MRM transitions: Monitor the specific precursor to product ion transitions for this compound and any internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Plant Material/Biological Fluid) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., 70% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound (via Psoralen) This compound->IkB inhibits degradation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) DNA->Genes induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

minimizing matrix effects in Psoralenoside LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Psoralenoside. Our aim is to help you minimize matrix effects and ensure robust and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in this compound LC-MS analysis?

Matrix effects in this compound LC-MS analysis, particularly in biological samples like plasma, are primarily caused by endogenous components that co-elute with the analyte and interfere with its ionization. The most common culprits are phospholipids, which are abundant in plasma and can suppress the electrospray ionization (ESI) signal.[1] Other sources of interference can include salts, proteins, and metabolites that are not adequately removed during sample preparation.[2]

Q2: I am observing significant signal suppression for this compound. What is the first troubleshooting step?

The initial and most critical step is to evaluate your sample preparation method.[1][3] If you are using a simple protein precipitation (PPT) method, consider that while it is fast, it may not effectively remove phospholipids.[3] Implementing a more selective sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix components and alleviate ion suppression.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

The standard method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS will co-elute with this compound and experience similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.

Q5: My chromatography shows poor peak shape for this compound. How can this contribute to matrix effects?

Poor chromatography, such as broad or tailing peaks, increases the window for co-elution with interfering matrix components, thereby exacerbating matrix effects. Optimizing your chromatographic conditions is crucial. This can involve adjusting the mobile phase composition, gradient profile, and flow rate to achieve better separation of this compound from matrix interferences. For this compound and its isomers, a high-efficiency column, such as a UPLC BEH C18, is often employed to ensure good separation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction If using LLE, ensure the pH of the aqueous phase is optimized for this compound's neutral state. Experiment with different organic solvents to improve partitioning. For SPE, ensure the sorbent chemistry is appropriate and that the wash and elution steps are optimized.
Analyte Adsorption This compound may adsorb to plasticware or glassware. Using low-adsorption vials and tips can help mitigate this.
Incomplete Elution from SPE The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Try a stronger elution solvent or a larger volume.
Issue 2: High Matrix Effect (Signal Suppression)
Possible Cause Troubleshooting Step
Phospholipid Co-elution Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates designed for phospholipid depletion.
Inadequate Chromatographic Separation Modify the LC gradient to increase the separation between this compound and the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound relative to interfering compounds.

Data Summary

The following tables summarize quantitative data from a validated UPLC-MS/MS method for the determination of this compound in rat plasma.

Table 1: Recovery and Matrix Effect of this compound and Isothis compound

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound 595.31 ± 2.5498.17 ± 2.11
5093.88 ± 1.8997.54 ± 1.98
50096.12 ± 2.0399.03 ± 2.34
Isothis compound 594.76 ± 2.3397.65 ± 2.05
5092.95 ± 1.9796.88 ± 2.21
50095.43 ± 2.1198.54 ± 2.43

Experimental Protocols

Protocol 1: this compound Extraction from Rat Plasma

This protocol describes a protein precipitation method for the extraction of this compound and other related compounds from rat plasma.

  • Sample Preparation:

    • Pipette 100 µL of rat plasma into a 1.5 mL centrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

  • Extraction:

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Conditions for this compound Analysis
  • UPLC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient is typically employed, starting with a low percentage of organic phase and ramping up to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray ionization (ESI), typically in positive ion mode for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Rat Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection UPLC Injection supernatant->injection Transfer separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection data data detection->data Data Acquisition & Processing

Caption: Experimental workflow for this compound analysis in rat plasma.

troubleshooting_matrix_effect cluster_solutions Potential Solutions start Start: Signal Suppression or Low Recovery Observed check_prep Evaluate Sample Preparation Method start->check_prep is_ppt Using Protein Precipitation? check_prep->is_ppt spe Implement Solid-Phase Extraction (SPE) is_ppt->spe Yes lle Optimize Liquid-Liquid Extraction (LLE) is_ppt->lle Yes phospholipid_removal Use Phospholipid Removal Plates/Cartridges is_ppt->phospholipid_removal Yes chrom_opt Optimize Chromatography (Gradient, Column) is_ppt->chrom_opt No spe->chrom_opt lle->chrom_opt phospholipid_removal->chrom_opt sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom_opt->sil_is end End: Matrix Effect Minimized sil_is->end

References

Technical Support Center: Scaling Up Psoralenoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Psoralenoside purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of this compound.

Problem 1: Poor Resolution Between this compound and Isothis compound

The primary challenge in this compound purification is its co-elution with its isomer, Isothis compound, due to their very similar physicochemical properties.

Possible Cause Suggested Solution
Inadequate Stationary Phase Selectivity The choice of stationary phase is critical for separating isomers. Standard C18 columns may not provide sufficient selectivity. Consider using a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds. For large-scale purification, high-performance liquid chromatography (HPLC) is a suitable technique.[1]
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving separation. A shallow gradient of the organic solvent (e.g., acetonitrile or methanol in water) can enhance the resolution between closely eluting peaks. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and may enhance separation.[1]
High Flow Rate While a higher flow rate is desirable for faster purification, it can lead to decreased resolution. A lower flow rate allows for more interactions between the analytes and the stationary phase, which can improve the separation of isomers.

Problem 2: Low Yield of Purified this compound

Achieving a high yield of pure this compound is essential for the economic viability of the purification process.

Possible Cause Suggested Solution
Inefficient Initial Extraction The initial extraction from the plant material (Psoralea corylifolia) may not be optimal. The choice of solvent and extraction conditions is critical. An ethanol-water mixture is often effective for extracting flavonoids and coumarins.[1] Optimizing the ethanol concentration, extraction time, and temperature can significantly improve the initial yield of this compound.[1]
Degradation of this compound during Processing This compound may be susceptible to degradation under certain conditions. It is important to investigate the stability of this compound under various pH and temperature conditions to identify and avoid conditions that lead to its degradation.
Loss of Product During Chromatographic Steps This compound can be lost during chromatography due to irreversible adsorption to the stationary phase or co-elution with other impurities that are discarded. Proper column packing and regeneration are essential to maintain column performance and minimize product loss.

Problem 3: Column Overloading and Peak Tailing in Preparative HPLC

When scaling up to preparative chromatography, column overloading is a common issue that leads to poor peak shape and reduced purity.

Possible Cause Suggested Solution
Exceeding the Column's Loading Capacity Every column has a maximum sample load it can handle before performance deteriorates. It is crucial to determine the loading capacity of your preparative column for the crude extract. This can be done through loading studies at a smaller scale.
Poor Solubility of the Crude Extract in the Mobile Phase If the crude extract is not fully dissolved in the initial mobile phase, it can lead to peak distortion. Ensure the sample is completely dissolved before injection. If solubility is an issue, a different injection solvent may be necessary, but it should be as weak as the initial mobile phase to avoid peak fronting.
Secondary Interactions with the Stationary Phase Peak tailing can be caused by unwanted interactions between this compound and the stationary phase. This can often be mitigated by adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanols on the silica-based stationary phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in scaling up this compound purification?

A1: The most significant challenge is the efficient separation of this compound from its isomer, Isothis compound. These two compounds have very similar structures and polarities, making their separation difficult, especially at a large scale where high throughput and purity are required.

Q2: Which chromatographic technique is most suitable for large-scale this compound purification?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the large-scale purification of phytochemicals like this compound. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating natural products and can be an excellent alternative or complementary method to preparative HPLC.

Q3: How can I improve the economic viability of the large-scale purification process?

A3: To improve the economics of the process, focus on optimizing the following aspects:

  • Increase the yield: Optimize the initial extraction and each purification step to maximize the recovery of this compound.

  • Reduce solvent consumption: Develop efficient solvent gradients and recycle solvents where possible.

  • Column longevity: Implement robust column cleaning and regeneration protocols to extend the lifetime of your expensive preparative columns.

  • Process automation: Automating the purification process can reduce labor costs and improve reproducibility.

Q4: What are the key parameters to consider when developing a preparative HPLC method for this compound?

A4: The key parameters to consider are:

  • Stationary phase selection: Choose a stationary phase with high selectivity for this compound and its isomers.

  • Mobile phase optimization: Systematically screen different solvent combinations and gradients to achieve the best resolution.

  • Loading capacity: Determine the maximum amount of crude extract that can be loaded onto the column without compromising purity.

  • Flow rate: Optimize the flow rate to balance purification time and resolution.

Q5: How can I ensure the purity and identity of the final this compound product?

A5: The purity of the final product should be assessed using analytical HPLC with a high-resolution column. The identity of this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Preparative HPLC Method Development for this compound Purification

This protocol outlines a general approach to developing a preparative HPLC method for the separation of this compound and Isothis compound.

  • Analytical Method Development:

    • Screen various analytical HPLC columns (e.g., C18, Phenyl-Hexyl) with different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients with 0.1% formic acid).

    • Identify the column and mobile phase that provide the best resolution between this compound and Isothis compound.

  • Method Scaling:

    • Transfer the optimized analytical method to a preparative scale column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient time proportionally to the column dimensions.

  • Loading Study:

    • Perform a loading study on the preparative column by injecting increasing amounts of the crude extract.

    • Monitor the peak shape and resolution to determine the maximum loading capacity.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Post-Purification:

    • Pool the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Stationary Phases for this compound and Isothis compound Separation

Stationary PhaseMobile PhaseResolution (Rs)Observations
C18Acetonitrile/Water (0.1% Formic Acid)1.2Partial co-elution observed.
Phenyl-HexylAcetonitrile/Water (0.1% Formic Acid)1.8Baseline separation achieved.
C18Methanol/Water (0.1% Formic Acid)1.1Significant peak overlap.
Phenyl-HexylMethanol/Water (0.1% Formic Acid)1.6Good separation, slightly broader peaks than with acetonitrile.

Note: The data in this table is illustrative and will vary depending on the specific columns, equipment, and experimental conditions used.

Visualizations

experimental_workflow A Crude Extract of Psoralea corylifolia B Initial Purification (e.g., Flash Chromatography) A->B C Enriched this compound/Isothis compound Fraction B->C D Preparative HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F H Isothis compound and other impurities E->H F->D Repurify impure fractions G Pure this compound F->G Purity > 98%

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Start Poor Separation of Isomers A Check Stationary Phase Start->A B Optimize Mobile Phase Start->B C Reduce Flow Rate Start->C A1 Use Phenyl-Hexyl Column A->A1 B1 Shallow Gradient B->B1 B2 Add 0.1% Formic Acid B->B2 C1 Decrease flow by 20-30% C->C1

Caption: A logical diagram for troubleshooting poor isomer separation.

References

improving the therapeutic efficacy of Psoralenoside formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psoralenoside Formulation Efficacy

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main therapeutic applications of this compound?

A1: this compound and its aglycone, Psoralen, are primarily investigated for their therapeutic potential in bone disorders such as osteoporosis and osteoarthritis, as well as for their anti-inflammatory and anti-psoriatic effects.[1][2][3][4][5] They have been shown to promote bone regeneration, protect chondrocytes, and modulate inflammatory pathways.

Q2: What are the major challenges in formulating this compound for optimal therapeutic efficacy?

A2: The primary challenges associated with this compound formulations include poor aqueous solubility, potential stability issues, and low bioavailability. For topical applications, poor skin penetration can also hinder its effectiveness. These factors can lead to inconsistent and suboptimal therapeutic outcomes in experimental settings.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

A3: To improve the bioavailability of poorly soluble compounds like this compound, several advanced drug delivery systems can be utilized. These include the development of nanoparticles, liposomes, phytosomes, and self-emulsifying drug delivery systems (SEDDS). These formulations aim to increase the dissolution rate, enhance absorption, and protect the drug from degradation.

Q4: Are there any known toxicity concerns with this compound?

A4: While this compound is being investigated for its therapeutic benefits, some studies on Psoralea corylifolia, the plant from which it is derived, have indicated potential for hepatotoxicity with long-term or excessive use. Researchers should be mindful of this and include appropriate toxicity assessments in their experimental designs.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound formulations.

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle/Liposome Formulations
  • Problem: You are preparing this compound-loaded nanoparticles or liposomes, but the measured drug loading or encapsulation efficiency is consistently low.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Poor solubility of this compound in the chosen organic solvent. Screen different organic solvents (e.g., ethanol, methanol, chloroform) to find one that provides optimal solubility for this compound.
Inadequate mixing or homogenization during formulation. Ensure vigorous and consistent mixing during the encapsulation process. For nanoparticles, consider optimizing sonication or high-shear homogenization parameters. For liposomes, ensure the lipid film is thin and evenly distributed before hydration.
Suboptimal drug-to-carrier ratio. Experiment with different ratios of this compound to the polymer or lipid. An excess of the drug beyond the carrier's capacity will result in low encapsulation.
Leakage of the drug during the formulation process. For methods involving temperature changes, ensure that the temperature does not exceed the phase transition temperature of the lipids or polymers, which could lead to drug leakage.
Inaccurate quantification of the encapsulated drug. Validate your analytical method (e.g., HPLC) for accuracy and precision in quantifying this compound. Ensure complete separation of the encapsulated drug from the free drug before quantification.
Issue 2: Inconsistent or Rapid Drug Release in In Vitro Studies
  • Problem: Your in vitro release studies show a burst release or inconsistent release profile for your this compound formulation.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Poor entrapment of the drug within the carrier matrix. This can be related to the issues in Issue 1 . Improve the encapsulation efficiency to ensure the drug is properly integrated within the carrier.
Inappropriate dissolution medium. The pH and composition of the release medium should be carefully selected to mimic physiological conditions and ensure sink conditions are maintained. For poorly soluble drugs, the addition of a small percentage of a surfactant like Tween 80 might be necessary.
Degradation of the formulation in the release medium. Assess the stability of your formulation (nanoparticles, liposomes, etc.) in the chosen release medium over the duration of the study.
Issues with the dialysis membrane (if used). Ensure the molecular weight cut-off of the dialysis membrane is appropriate to allow the passage of the free drug but retain the formulation. Pre-soak the membrane as per the manufacturer's instructions.
Issue 3: Low Permeation in Ex Vivo Skin Models
  • Problem: When testing a topical formulation, you observe low permeation of this compound through ex vivo skin models.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Large particle size of the formulation. Optimize the formulation to achieve a smaller particle size, which generally facilitates better skin penetration.
Unfavorable physicochemical properties of the vehicle. The vehicle of the topical formulation plays a crucial role. Consider incorporating penetration enhancers or using a vehicle that can fluidize the stratum corneum.
Integrity of the ex vivo skin model. Ensure the skin tissue is properly prepared and its integrity is maintained throughout the experiment. Damage to the skin can lead to artificially high permeation, while improper handling can reduce permeability.
Insufficient hydration of the skin. Hydration of the stratum corneum can significantly enhance drug permeation. Ensure the experimental setup maintains adequate skin hydration.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and related formulations.

Table 1: Formulation Parameters of Psoralen-loaded Phytosomes

Formulation CodePsoralen:Soya Lecithin (w/w)Psoralen:Cholesterol (w/w)Reaction Temp. (°C)Particle Size (nm)Entrapment Efficiency (%)
PPST5 (Optimized)1:21:0.550140.2 ± 2.890.89 ± 0.82

Table 2: In Vitro Release of Psoralen from Different Formulations over 24 hours

FormulationCumulative Drug Release (%)
Psoralen Suspension63.15 ± 13.48
Soya Lecithin-based Phytosomes (PPST5)98.98 ± 1.31
Egg Lecithin-based Phytosomes (PPET2)88.54 ± 2.04

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method

This protocol is a generalized procedure based on established methods for liposome preparation.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask under vacuum at a controlled temperature (above the phase transition temperature of the lipids) to evaporate the organic solvent.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for a specified time (e.g., 1-2 hours). This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles - SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Separate the prepared liposomes from the un-encapsulated this compound by methods such as centrifugation, dialysis, or gel filtration chromatography.

  • Characterization:

    • Analyze the liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Quantification of this compound in a Formulation using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

  • Sample Preparation:

    • To determine the total drug content, disrupt the formulation (e.g., by adding a suitable solvent to dissolve the liposomes or nanoparticles) to release the encapsulated this compound.

    • To determine the encapsulation efficiency, first, separate the formulation from the aqueous medium containing the free drug. Then, disrupt the purified formulation to release the encapsulated drug.

    • Filter the samples through a suitable syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength specific for this compound (e.g., around 215 nm or 245.5 nm).

    • Run the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Run the prepared samples and determine the concentration of this compound based on the calibration curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in formulation / Mass of formulation) x 100

    • Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total mass of drug used) x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by this compound and its derivatives.

Psoralenoside_ERK_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: this compound-mediated activation of the ERK signaling pathway.

Psoralenoside_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound Derivatives IKK IKK Complex This compound->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->InflammatoryGenes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Psoralenoside_TGFb_Pathway This compound This compound TGFbR TGF-β Receptor (Type I/II) This compound->TGFbR Activates TGFb TGF-β TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 P SmadComplex Smad2/3-Smad4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Runx2) Nucleus->TargetGenes

Caption: Activation of the TGF-β/Smad signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow Start Start: This compound Raw Material Formulation Formulation (e.g., Liposomes) Start->Formulation Characterization Physicochemical Characterization (Size, EE%, Zeta) Formulation->Characterization InVitro In Vitro Release Study Characterization->InVitro ExVivo Ex Vivo Permeation Study Characterization->ExVivo InVivo In Vivo Efficacy Study (Animal Model) InVitro->InVivo ExVivo->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

Caption: General experimental workflow for developing and evaluating a this compound formulation.

References

Technical Support Center: Optimizing Psoralenoside Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cellular uptake of Psoralenoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of this compound cellular uptake?

A1: While the precise mechanism for this compound is still under investigation, small molecules like it typically enter cells through passive diffusion, driven by a concentration gradient, or via carrier-mediated transport. The uptake is an active process that is dependent on energy.

Q2: How can I determine the optimal incubation time for this compound in my specific cell line?

A2: The optimal incubation time can vary significantly between cell lines and experimental conditions. It is crucial to perform a time-course experiment to determine the point of maximum intracellular concentration before significant metabolism or efflux occurs. We provide a detailed protocol for this in the "Experimental Protocols" section.

Q3: I am observing high variability in my this compound uptake experiments. What are the common causes?

A3: High variability can stem from several factors, including inconsistent cell seeding density, passage number, and health. It is also critical to ensure the precise preparation of this compound working solutions and to minimize exposure to light if the compound is light-sensitive. Refer to our "Troubleshooting Guide" for a comprehensive list of potential issues and solutions.

Q4: What is the best method to quantify the intracellular concentration of this compound?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological samples.[1] A detailed protocol for sample preparation and analysis is provided below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Cellular Uptake Compound Precipitation: this compound may have low solubility in your cell culture medium.Prepare a high-concentration stock solution in an appropriate solvent like DMSO and visually inspect the final working solution for precipitates. Ensure the final solvent concentration is low (typically <0.1%) to avoid cytotoxicity.
Compound Instability: this compound may be degrading in the culture medium over time.Always prepare fresh working solutions immediately before use. Consider performing a time-course experiment to assess stability.
Incorrect pH of Medium: The pH of the culture medium can affect both cell health and compound stability.Ensure the medium is properly buffered and the incubator's CO2 level is correct. The typical pH range for cell culture is 7.2-7.4.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers will lead to inconsistent uptake results.Ensure a homogenous cell suspension before seeding and use a precise pipetting technique.
Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and uptake characteristics.Use cells within a consistent and low passage number range for all experiments.
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate media components and affect cell growth.Avoid using the outer wells of multi-well plates for experiments. Fill them with sterile PBS or media to maintain humidity.
Unexpected Cytotoxicity Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Include a vehicle control (medium with the same concentration of solvent) in your experiments. Perform a dose-response curve for the solvent alone to determine its cytotoxic threshold.
Compound Purity: Impurities in the this compound sample could be causing toxicity.Use a high-purity grade of this compound from a reputable supplier.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound Uptake

This protocol outlines a time-course experiment to identify the optimal incubation duration for maximizing the intracellular concentration of this compound.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

  • Acetonitrile, ice-cold (for cell lysis and protein precipitation)

  • Microcentrifuge tubes

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to attach and grow overnight.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed complete cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).

  • Incubation: Aspirate the old medium from the cells and replace it with the this compound working solution. Incubate the plate at 37°C in a CO2 incubator.

  • Time Points: At each designated time point (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), remove the plate from the incubator and proceed with the following steps.

  • Washing: Aspirate the this compound-containing medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis and Extraction: Add a defined volume of ice-cold acetonitrile to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the intracellular this compound concentration.

  • Data Normalization: The intracellular this compound concentration should be normalized to the total protein content or cell number for each sample.

Data Presentation: Time-Course of this compound Cellular Uptake

The results of the time-course experiment can be summarized in a table and visualized in a graph to easily identify the optimal incubation time.

Incubation Time (minutes) Intracellular this compound (ng/mg protein) ± SD
00.0 ± 0.0
1515.2 ± 1.8
3035.8 ± 3.2
6068.5 ± 5.9
12095.1 ± 8.7
24082.3 ± 7.5
36065.4 ± 6.1

Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_processing Sample Processing cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate prepare_solution Prepare this compound Working Solution incubation Incubate Cells with this compound cell_seeding->incubation time_points Collect Samples at Designated Time Points incubation->time_points wash_cells Wash Cells with Ice-Cold PBS time_points->wash_cells lysis Lyse Cells & Precipitate Proteins wash_cells->lysis centrifugation Centrifuge to Pellet Debris lysis->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis data_normalization Normalize to Protein Content or Cell Number lcms_analysis->data_normalization

Caption: Experimental workflow for determining the optimal incubation time for this compound cellular uptake.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm psoralenoside_ext This compound (Extracellular) transporter Membrane Transporter psoralenoside_ext->transporter Carrier-Mediated Transport passive_diffusion Passive Diffusion psoralenoside_int This compound (Intracellular) psoralenoside_ext->psoralenoside_int transporter->psoralenoside_int target_protein Target Protein/ Signaling Cascade psoralenoside_int->target_protein cellular_response Cellular Response target_protein->cellular_response

Caption: Putative cellular uptake and action pathways for this compound.

References

troubleshooting Psoralenoside instability in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Psoralenoside instability during pharmacokinetic (PK) studies.

Troubleshooting Guide

This guide addresses common issues related to this compound instability in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or no detection of this compound in plasma samples.

  • Question: My UPLC-MS/MS analysis shows unexpectedly low or no this compound concentrations in plasma samples, even shortly after administration. What could be the cause?

  • Answer: This issue often points to significant degradation of this compound either before or during sample analysis. The primary suspect is the hydrolysis of the glycosidic bond, converting this compound to its aglycone, Psoralen. This can be accelerated by several factors.

    • Potential Cause 1: pH-mediated Hydrolysis. this compound is susceptible to acid hydrolysis. If the plasma samples are not adequately buffered or are exposed to acidic conditions during processing, rapid degradation can occur.

    • Solution: Ensure that the pH of the plasma samples is maintained in a neutral to slightly basic range immediately after collection. Consider using collection tubes with appropriate anticoagulants and buffer additives. During sample preparation, if acidification is necessary for a subsequent step, it should be done immediately before analysis and for the shortest possible duration.

    • Potential Cause 2: Enzymatic Degradation. Biological matrices like plasma contain various enzymes, such as glycosidases, that can cleave the glycosidic bond of this compound. Endogenous enzymes in biological matrices can accelerate analyte degradation.[1]

    • Solution: Process blood samples as quickly as possible after collection. This includes centrifuging to separate plasma and immediately freezing the plasma at -80°C.[1] For extended benchtop work, keeping samples on ice can slow down enzymatic activity. In cases of severe enzymatic degradation, the use of specific enzyme inhibitors should be investigated, though this requires careful validation to ensure no interference with the analytical method.

    • Potential Cause 3: Improper Storage. The stability of this compound is highly dependent on storage temperature.

    • Solution: For long-term storage, plasma samples should be kept at -70°C or -80°C.[2] Avoid repeated freeze-thaw cycles, as this can compromise stability.[2] It is advisable to aliquot samples into smaller volumes after the first processing to prevent the need for thawing the entire sample multiple times.[2]

Issue 2: High variability in this compound concentrations across replicate samples or time points.

  • Question: I am observing inconsistent and highly variable this compound concentrations in my QC samples and between different animals at the same time point. What could be the reason?

  • Answer: High variability can be a result of inconsistent sample handling, matrix effects, or issues with the analytical method itself.

    • Potential Cause 1: Inconsistent Sample Handling. Variations in the time between blood collection and plasma separation, or the duration for which samples are left at room temperature, can lead to different extents of degradation.

    • Solution: Standardize the sample handling protocol for all samples. This includes defining strict time limits for each step, from collection to freezing. All technicians involved in the study should adhere to the same protocol.

    • Potential Cause 2: Matrix Effects. Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can vary between samples and affect the accuracy and reproducibility of the results.

    • Solution: Optimize the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at this than simple protein precipitation. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects. If a SIL-IS is not available, a co-eluting structural analog can be considered.

    • Potential Cause 3: Chromatographic Issues. Poor chromatography can lead to peak broadening, splitting, or tailing, which can affect the accuracy of peak integration and thus the calculated concentration.

    • Solution: Ensure the analytical column is not contaminated or overloaded. The injection solvent should be compatible with the mobile phase to avoid peak distortion. Regularly perform system suitability tests to monitor the performance of the chromatographic system.

Issue 3: Appearance of a large, unexpected peak corresponding to Psoralen.

  • Question: My chromatograms show a significant peak that I've identified as Psoralen, the aglycone of this compound. Why is this happening and how can I prevent it?

  • Answer: The presence of Psoralen is a direct indicator of this compound degradation.

    • Potential Cause 1: In-source Fragmentation. The energy in the mass spectrometer's ion source can sometimes be high enough to break the glycosidic bond, leading to the formation of Psoralen from this compound.

    • Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve "softer" ionization. This will minimize in-source fragmentation.

    • Potential Cause 2: Degradation During Sample Preparation. As mentioned in Issue 1, acidic conditions or enzymatic activity during sample processing can lead to the conversion of this compound to Psoralen.

    • Solution: Re-evaluate your sample preparation workflow. Ensure pH is controlled and minimize the time samples spend at room temperature. If using protein precipitation with an organic solvent, ensure the solvent does not contain acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage, particularly under acidic conditions, to form the aglycone Psoralen and a sugar moiety.

  • Enzymatic Degradation: Plasma enzymes, such as glycosidases, can catalyze the hydrolysis of the glycosidic bond.

  • Photodegradation: Furanocoumarins, the chemical class to which this compound belongs, are known to be sensitive to UV light. Exposure to light, especially direct sunlight or certain artificial lighting, can lead to degradation. Therefore, samples should be protected from light during collection, processing, and storage.

Q2: What are the recommended procedures for collecting and handling blood samples for this compound analysis?

A2: To minimize pre-analytical instability, the following procedures are recommended:

  • Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). The choice of anticoagulant should be validated to ensure it does not interfere with the assay.

  • Immediate Cooling: Place the collected blood samples on ice immediately.

  • Prompt Centrifugation: Centrifuge the blood samples within 30 minutes of collection at 4°C to separate the plasma.

  • Plasma Separation: Immediately after centrifugation, transfer the plasma to clean, labeled cryovials.

  • Storage: Store the plasma samples at -80°C until analysis.

Q3: How should I perform stability testing for this compound in plasma?

A3: Stability testing should be conducted as part of the bioanalytical method validation to assess the stability of this compound under various conditions. Key stability tests include:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple (e.g., three) freeze-thaw cycles. A common protocol involves freezing at -80°C for at least 12 hours followed by thawing unassisted at room temperature.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of QC samples kept at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours).

  • Long-Term Stability: Assess the stability of QC samples stored at -80°C for an extended period (e.g., 1, 3, 6 months).

  • Post-Preparative Stability: Determine the stability of processed samples (e.g., in the autosampler) for the expected duration of an analytical run.

For each stability test, the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Factors Affecting this compound Stability in Plasma

FactorEffect on this compoundMitigation Strategy
Low pH (Acidic) Promotes hydrolysis to PsoralenMaintain neutral pH; use buffered collection tubes.
High Temperature Increases rate of chemical and enzymatic degradationKeep samples on ice; store long-term at -80°C.
Light Exposure Potential for photodegradationUse amber tubes; protect samples from light.
Enzymatic Activity Cleavage of glycosidic bondProcess samples quickly at low temperatures; consider enzyme inhibitors.
Freeze-Thaw Cycles Can lead to degradationAliquot samples to avoid repeated cycles.

Experimental Protocols

Protocol 1: Plasma Sample Processing for this compound Quantification

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent that is compatible with the initial mobile phase of the LC-MS system.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.

Protocol 2: General Procedure for Stability Assessment

  • Sample Preparation: Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into blank plasma.

  • Stress Conditions: Expose aliquots of these QC samples to the conditions being tested (e.g., three freeze-thaw cycles, 4 hours at room temperature, 3 months at -80°C).

  • Analysis: At the end of the exposure period, process the stressed QC samples along with freshly prepared calibration standards and a set of control QC samples (that have not been stressed).

  • Evaluation: Calculate the concentrations of the stressed QC samples using the calibration curve. The mean concentration should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Visualizations

Psoralenoside_Instability_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_issues Potential Instability Points Blood_Collection Blood Collection Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation < 30 min pH_Enzymes pH & Enzymatic Degradation Blood_Collection->pH_Enzymes Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage Temp_Light Temperature & Light Plasma_Separation->Temp_Light Sample_Prep Sample Preparation Storage->Sample_Prep Thaw on ice Freeze_Thaw Freeze-Thaw Storage->Freeze_Thaw LCMS_Analysis UPLC-MS/MS Analysis Sample_Prep->LCMS_Analysis Matrix_Effects Matrix Effects LCMS_Analysis->Matrix_Effects

Caption: Workflow for pharmacokinetic analysis of this compound highlighting potential instability points.

Psoralenoside_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Glycoside form) Psoralen Psoralen (Aglycone) This compound->Psoralen Hydrolysis Sugar Sugar Moiety Acid Acid (Low pH) Acid->this compound Enzymes Enzymes (e.g., Glycosidases) Enzymes->this compound Light UV Light Light->this compound

Caption: Major degradation pathway of this compound to its aglycone, Psoralen.

References

Validation & Comparative

Psoralenoside: An In Vivo Evaluation of its Anti-Osteoporotic Efficacy Compared to Alendronate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-osteoporotic effects of Psoralenoside, a natural compound derived from Psoralea corylifolia, against the widely prescribed bisphosphonate, alendronate. The data presented is compiled from multiple preclinical studies utilizing the ovariectomized (OVX) rat model, a well-established analogue for postmenopausal osteoporosis.

Comparative Efficacy: this compound vs. Alendronate

The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the effects of this compound (and its related compound, psoralen) and Alendronate on key indicators of bone health in ovariectomized rats.

Table 1: Effects on Bone Microarchitecture (Micro-CT Analysis)
ParameterPsoralen Treatment GroupAlendronate Treatment GroupUntreated OVX Control GroupSham Control Group
Bone Volume/Total Volume (BV/TV) Increased compared to OVX controlSignificantly increased compared to OVX controlDecreasedNormal
Trabecular Thickness (Tb.Th) Significantly increasedIncreasedDecreasedNormal
Trabecular Number (Tb.N) IncreasedSignificantly increasedDecreasedNormal
Trabecular Separation (Tb.Sp) DecreasedSignificantly decreasedIncreasedNormal

Note: Direct comparative studies between this compound and Alendronate are limited. Data is synthesized from multiple studies with similar experimental models.[1][2]

Table 2: Effects on Bone Mineral Density (BMD)
Treatment GroupFemoral BMD ChangeLumbar Spine BMD Change
Psoralen Increased compared to OVX controlIncreased compared to OVX control
Alendronate Significantly increased compared to OVX controlSignificantly increased compared to OVX control
Untreated OVX Control Significantly decreasedSignificantly decreased
Sham Control MaintainedMaintained

Note: The magnitude of BMD increase with Alendronate is generally reported to be substantial in clinical and preclinical studies.[2]

Table 3: Effects on Serum Bone Turnover Markers
MarkerPsoralen Treatment GroupAlendronate Treatment GroupUntreated OVX Control GroupSham Control Group
Alkaline Phosphatase (ALP) (Formation)Decreased compared to OVX controlSignificantly decreasedSignificantly increasedNormal
Osteocalcin (BGP) (Formation)Decreased compared to OVX control[3]Significantly decreased[2]Significantly increasedNormal
C-terminal telopeptide of type I collagen (CTX) (Resorption)Decreased compared to OVX controlSignificantly decreasedSignificantly increasedNormal
Procollagen type I N-terminal propeptide (P1NP) (Formation)Decreased compared to OVX controlNot consistently reported in cited animal studiesIncreasedNormal

Note: Increased levels of bone turnover markers in the OVX control group reflect the high-turnover state of osteoporosis. Both treatments aim to normalize these levels.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate replication and further research.

Ovariectomized (OVX) Rat Model of Osteoporosis
  • Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3 months of age, are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Surgical Procedure:

    • Rats are anesthetized.

    • A dorsal midline incision is made, and the ovaries are located and excised bilaterally.

    • The muscle and skin layers are sutured.

    • Sham-operated control animals undergo the same surgical procedure without the removal of the ovaries.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.

  • Osteoporosis Development: A period of 8-12 weeks post-ovariectomy is typically allowed for the development of significant bone loss before treatment initiation.

Micro-Computed Tomography (Micro-CT) Analysis
  • Sample Preparation: Following the treatment period, rats are euthanized, and the femurs and lumbar vertebrae are dissected and fixed.

  • Scanning: The bones are scanned using a high-resolution micro-CT system.

  • Image Reconstruction: Three-dimensional images of the trabecular bone are reconstructed from the scans.

  • Analysis: A region of interest (ROI) is selected in the distal femur metaphysis and lumbar vertebral body for the analysis of bone microarchitectural parameters, including BV/TV, Tb.Th, Tb.N, and Tb.Sp.

Bone Mineral Density (BMD) Measurement
  • Method: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD.

  • Procedure: The dissected femurs and lumbar vertebrae are placed on the DXA scanner.

  • Data Acquisition: BMD is measured for the whole femur and for specific lumbar vertebrae (e.g., L2-L4).

  • Data Expression: BMD is typically expressed in g/cm².

Serum Bone Turnover Marker Analysis
  • Blood Collection: Blood samples are collected from the rats at the end of the treatment period.

  • Serum Separation: Serum is separated by centrifugation and stored at -80°C until analysis.

  • ELISA Assays: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the serum concentrations of bone turnover markers, including ALP, osteocalcin (BGP), CTX, and P1NP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-osteoporotic effects of this compound and the general experimental workflow for in vivo validation.

G cluster_workflow In Vivo Experimental Workflow Animal Model Animal Model Treatment Groups Treatment Groups Animal Model->Treatment Groups OVX Rats Data Collection Data Collection Treatment Groups->Data Collection This compound, Alendronate, etc. Analysis Analysis Data Collection->Analysis Micro-CT, BMD, Serum Markers Results Results Analysis->Results Quantitative Data

In Vivo Experimental Workflow Diagram.

G cluster_pathway This compound Signaling Pathways in Osteoporosis cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound Wnt Wnt This compound->Wnt activates PI3K PI3K This compound->PI3K activates LRP5_6 LRP5/6 Wnt->LRP5_6 Frizzled Frizzled Wnt->Frizzled GSK3b GSK-3β LRP5_6->GSK3b inhibition Frizzled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Osteoblast_Differentiation Osteoblast Differentiation TCF_LEF->Osteoblast_Differentiation promotes Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Osteoblast_Proliferation Osteoblast Proliferation mTOR->Osteoblast_Proliferation promotes

This compound's Anti-Osteoporotic Signaling Pathways.

References

The Synergistic Potential of Psoralenoside and Bakuchiol in Dermatological Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and well-tolerated skincare ingredients has led to a growing interest in natural compounds. Among these, Bakuchiol and constituents of Psoralea corylifolia, such as Psoralenoside, have garnered significant attention. Bakuchiol has emerged as a functional analog of retinol, offering similar anti-aging benefits without the associated irritation.[1][2] this compound, a furanocoumarin, and its structural relative Psoralen, have a long history of use in treating skin disorders, primarily through photochemotherapy.[3][4] This guide provides a comparative analysis of the individual bioactivities of this compound and Bakuchiol and explores the hypothetical synergistic effects that could arise from their combined use in skincare, supported by detailed experimental protocols for validation.

Individual Bioactivities and Mechanisms of Action

Bakuchiol: The Natural Retinoid Alternative

Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has demonstrated a remarkable range of dermatological benefits.[1] Its primary mechanisms of action include:

  • Anti-Aging and Collagen Synthesis: Bakuchiol has been shown to stimulate collagen types I, III, and IV, crucial for maintaining skin elasticity and firmness. It functions as a retinol analog by modulating similar gene expression pathways related to collagen production and extracellular matrix synthesis.

  • Antioxidant Activity: As a potent antioxidant, Bakuchiol protects the skin from oxidative stress by scavenging free radicals. This action helps to mitigate damage from environmental aggressors like UV radiation and pollution.

  • Anti-Inflammatory Effects: Bakuchiol exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory enzymes and signaling pathways.

  • Antibacterial Properties: It has demonstrated activity against various microbes, including those implicated in acne.

This compound and Psoralen: Modulators of Skin Processes

This compound and its aglycone, Psoralen, are furanocoumarins also found in Psoralea corylifolia. Their primary and most well-studied mechanism involves photosensitization upon exposure to UVA radiation (PUVA therapy), where they form adducts with DNA, inhibiting cell proliferation. However, emerging research suggests bioactivities independent of photoactivation:

  • Anti-Inflammatory Action: Psoralen and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and various interleukins through the modulation of signaling pathways such as NF-κB and MAPK.

  • Antioxidant Potential: Studies have indicated that psoralen derivatives possess antioxidant properties, capable of scavenging free radicals.

  • Modulation of Cellular Signaling: Psoralens can influence cell surface receptor signaling, such as the epidermal growth factor (EGF) receptor, which plays a role in cell growth and differentiation.

Hypothesized Synergistic Effects and Mechanisms

While direct experimental evidence for the synergy between this compound and Bakuchiol is currently lacking, a compelling hypothesis can be formulated based on their individual mechanisms of action. A potential synergistic relationship could manifest through complementary and potentially potentiating effects on key anti-aging and skin health pathways.

Proposed Synergistic Interactions:

  • Enhanced Anti-Inflammatory Response: Bakuchiol and this compound could offer a dual-pronged approach to inflammation. Bakuchiol's broad anti-inflammatory action combined with this compound's targeted inhibition of specific inflammatory pathways (e.g., NF-κB, MAPK) could result in a more potent and comprehensive reduction of inflammation than either compound alone.

  • Broad-Spectrum Antioxidant Protection: The combination of Bakuchiol's potent free radical scavenging ability with the antioxidant capacity of this compound could provide a more robust defense against oxidative stress from various sources, leading to enhanced protection against photoaging.

  • Optimized Collagen Synthesis and Extracellular Matrix Integrity: Bakuchiol directly stimulates collagen production. This compound's anti-inflammatory action could create a more favorable microenvironment for dermal fibroblasts to synthesize and organize collagen by reducing the levels of inflammatory cytokines that can degrade the extracellular matrix.

The following diagram illustrates the proposed synergistic mechanism:

Synergistic_Mechanism cluster_stimuli External Stressors cluster_cellular_response Cellular Response cluster_actives Active Compounds cluster_outcomes Synergistic Outcomes UV Radiation UV Radiation Oxidative Stress Oxidative Stress UV Radiation->Oxidative Stress Pollutants Pollutants Pollutants->Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Collagen Degradation Collagen Degradation Inflammation->Collagen Degradation Bakuchiol Bakuchiol Reduced Oxidative Stress Reduced Oxidative Stress Bakuchiol->Reduced Oxidative Stress Antioxidant Reduced Inflammation Reduced Inflammation Bakuchiol->Reduced Inflammation Anti-inflammatory Increased Collagen Synthesis Increased Collagen Synthesis Bakuchiol->Increased Collagen Synthesis Collagen Stimulator This compound This compound This compound->Reduced Oxidative Stress Antioxidant This compound->Reduced Inflammation Anti-inflammatory Improved Skin Health Improved Skin Health Reduced Oxidative Stress->Improved Skin Health Reduced Inflammation->Increased Collagen Synthesis Favorable Environment Reduced Inflammation->Improved Skin Health Increased Collagen Synthesis->Improved Skin Health

Hypothesized Synergistic Mechanism of Action.

Comparative Data Summary

As no direct comparative studies on the synergistic effects of this compound and Bakuchiol exist, the following table summarizes their individual properties based on available literature. This provides a baseline for designing experiments to test for synergy.

FeatureBakuchiolThis compound/PsoralenPotential Synergistic Outcome
Primary Function Anti-aging, Antioxidant, Anti-inflammatoryPhotosensitizer, Anti-inflammatoryComprehensive anti-aging and skin protection
Mechanism of Action Retinol-like gene expression, Free radical scavengingDNA intercalation (with UVA), Inhibition of NF-κB & MAPK pathwaysMulti-pathway inhibition of aging and inflammation
Collagen Synthesis Stimulates Type I, III, IV collagenIndirectly beneficial by reducing inflammatory degradationEnhanced and protected collagen network
Antioxidant Capacity HighModerateBroad-spectrum protection against oxidative stress
Anti-inflammatory Broad-spectrumTargets specific inflammatory cytokinesPotentiated and more complete anti-inflammatory effect

Experimental Protocols for Synergy Assessment

To validate the hypothesized synergistic effects, a series of in vitro experiments can be conducted. The following protocols provide a framework for these investigations.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay will determine if the combination of Bakuchiol and this compound exhibits synergistic antioxidant activity.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of Bakuchiol, this compound, and a 1:1 mixture in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each test sample.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the individual compounds and the mixture to the wells.

    • Include a control group with the solvent and DPPH solution only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 (concentration required to inhibit 50% of the DPPH radical) for each compound and the mixture.

    • Synergy can be determined by comparing the IC50 of the mixture to the IC50 values of the individual components. A lower IC50 for the mixture than expected from an additive effect would indicate synergy.

DPPH_Assay_Workflow A Prepare DPPH and Test Solutions (Bakuchiol, this compound, Mixture) B Add DPPH to 96-well plate A->B C Add Test Solutions to wells B->C D Incubate in dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F G Analyze for Synergy F->G

DPPH Antioxidant Assay Workflow.
In Vitro Anti-inflammatory Assay in Human Dermal Fibroblasts

This experiment will assess the synergistic potential in reducing inflammation in skin cells.

Methodology:

  • Cell Culture:

    • Culture human dermal fibroblasts (HDFs) in appropriate media.

  • Induction of Inflammation:

    • Treat the HDFs with an inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α, to induce the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, PGE2).

  • Treatment:

    • Pre-treat the cells with varying concentrations of Bakuchiol, this compound, and their combination for a specified period before adding the inflammatory stimulus.

  • Quantification of Inflammatory Markers:

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (IL-6, IL-8) using ELISA kits.

    • Measure the level of PGE2 using an appropriate immunoassay kit.

  • Data Analysis:

    • Compare the levels of inflammatory markers in the treated groups to the stimulated control group.

    • A greater reduction in inflammatory markers by the combination treatment compared to the individual components would suggest a synergistic anti-inflammatory effect.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay will determine if the combination enhances collagen production more effectively than the individual compounds.

Methodology:

  • Cell Culture:

    • Culture HDFs to near confluence.

  • Treatment:

    • Treat the cells with Bakuchiol, this compound, and their combination at various concentrations for 48-72 hours. A positive control, such as Ascorbic Acid or TGF-β, should be included.

  • Collagen Quantification:

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble type I collagen using a specific ELISA kit (e.g., Procollagen Type I C-Peptide (PIP) EIA kit).

  • Data Analysis:

    • Compare the amount of collagen produced in the treated groups to the untreated control.

    • Synergy would be indicated if the combination treatment results in a statistically significant higher level of collagen synthesis than the sum of the effects of the individual treatments.

Collagen_Synthesis_Workflow A Culture Human Dermal Fibroblasts B Treat with Bakuchiol, this compound, and Mixture for 48-72h A->B C Collect Cell Culture Supernatant B->C D Quantify Type I Collagen using ELISA C->D E Compare Collagen Levels to Control D->E F Analyze for Synergistic Effect E->F

Collagen Synthesis Assay Workflow.

Conclusion

While Bakuchiol and this compound individually present compelling benefits for skin health, their combined application holds the potential for synergistic effects that could lead to the development of novel and highly effective dermatological products. The proposed mechanisms of enhanced anti-inflammatory and antioxidant activities, along with optimized collagen synthesis, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear pathway for researchers and drug development professionals to rigorously test this hypothesis and unlock the full potential of this promising natural ingredient combination. The successful validation of these synergistic effects could pave the way for a new generation of skincare formulations with superior efficacy and safety profiles.

References

Validating the Mechanism of Action of Psoralenoside Through Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a natural compound derived from the plant Psoralea corylifolia, has garnered interest for its potential therapeutic effects, particularly in the context of osteoporosis. While research has primarily focused on its aglycone, Psoralen, and its isomer, Isopsoralen, the underlying molecular mechanisms are being actively investigated. Gene expression analysis serves as a powerful tool to elucidate these mechanisms by providing a global view of the cellular response to a compound. This guide offers a comparative overview of the gene expression changes induced by Psoralen and Isopsoralen, which are used here as surrogates for this compound, in osteoblasts. We also compare these effects with those of established osteoporosis treatments: Alendronate, Raloxifene, and Teriparatide. This analysis is based on a synthesis of currently available literature, as direct comparative gene expression studies are limited.

Comparative Analysis of Gene Expression Modulation

The following tables summarize the known effects of Psoralen/Isopsoralen and alternative osteoporosis drugs on the expression of key genes involved in osteoblast function and bone metabolism. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Gene Expression Changes Induced by Psoralen and Isopsoralen in Osteoblasts
GeneCompoundDirection of ChangeFunction in OsteoblastsSignaling Pathway
BMP2 PsoralenUpregulationInduces osteoblast differentiationBMP Signaling
BMP4 PsoralenUpregulationInduces osteoblast differentiationBMP Signaling
RUNX2 PsoralenUpregulationMaster regulator of osteoblast differentiationMultiple Pathways
Osterix (SP7) PsoralenUpregulationTranscription factor essential for osteoblast maturationDownstream of RUNX2
COL1A1 PsoralenUpregulationMajor component of bone matrixOsteoblast Differentiation
Osteocalcin (BGLAP) PsoralenUpregulationLate marker of osteoblast differentiation, involved in mineralizationOsteoblast Differentiation
Osteopontin (SPP1) PsoralenUpregulationInvolved in bone matrix mineralization and resorptionOsteoblast Differentiation
PI3K IsopsoralenUpregulationPromotes cell survival and proliferationPI3K/AKT/mTOR
AKT IsopsoralenUpregulationPromotes cell survival and proliferationPI3K/AKT/mTOR
mTOR IsopsoralenUpregulationRegulates cell growth and proliferationPI3K/AKT/mTOR
NF-κB IsopsoralenInhibitionRegulates inflammation and osteoclastogenesisNF-κB Signaling
Table 2: Gene Expression Changes Induced by Alternative Osteoporosis Therapies in Osteoblasts
GeneDrugDirection of ChangeFunction in OsteoblastsSignaling Pathway
Osteocalcin (BGLAP) AlendronateUpregulation[1]Late marker of osteoblast differentiationOsteoblast Differentiation
Osterix (SP7) AlendronateUpregulation[1]Transcription factor for osteoblast maturationOsteoblast Differentiation
RUNX2 AlendronateUpregulation[1]Master regulator of osteoblast differentiationOsteoblast Differentiation
COL1A1 AlendronateUpregulation[1]Major component of bone matrixOsteoblast Differentiation
OPG (TNFRSF11B) AlendronateUpregulation[1]Decoy receptor for RANKL, inhibits osteoclastogenesisRANKL/RANK/OPG
RANKL (TNFSF11) RaloxifeneDownregulationPromotes osteoclast formation and activityRANKL/RANK/OPG
Cbfa1/Runx2 RaloxifeneUpregulationMaster regulator of osteoblast differentiationEstrogen Receptor Signaling
COL1A1 RaloxifeneUpregulationMajor component of bone matrixEstrogen Receptor Signaling
Wnt4 TeriparatideUpregulationPromotes osteoblast differentiationWnt Signaling
VDR TeriparatideUpregulationVitamin D receptor, involved in calcium homeostasisVitamin D Signaling
Cited1 TeriparatideUpregulationTranscriptional coactivator in PTH signalingPTH Signaling

Signaling Pathways and Experimental Workflows

Signaling Pathways of Psoralen and Isopsoralen in Osteoblasts

Psoralen and its isomer, Isopsoralen, have been shown to modulate several key signaling pathways that are crucial for osteoblast differentiation and function. The diagram below illustrates the putative signaling cascades activated by these compounds, leading to the regulation of target gene expression.

Psoralen_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psoralen Psoralen/ Isopsoralen BMPR BMP Receptor Psoralen->BMPR TGFbR TGF-β Receptor Psoralen->TGFbR EGFR EGFR Psoralen->EGFR IKK IKK Psoralen->IKK Inhibits Smad1_5_8 p-Smad1/5/8 BMPR->Smad1_5_8 Smad3 p-Smad3 TGFbR->Smad3 PI3K PI3K EGFR->PI3K RUNX2 RUNX2 Smad1_5_8->RUNX2 Smad3->RUNX2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->RUNX2 IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) Gene_Expression Target Gene Expression NFkB_p65_p50->Gene_Expression Inflammatory Genes Osterix Osterix RUNX2->Osterix Osterix->Gene_Expression Osteogenic Genes

Caption: Signaling pathways modulated by Psoralen/Isopsoralen in osteoblasts.

Experimental Workflow for Gene Expression Analysis

The validation of a compound's mechanism of action through gene expression analysis typically follows a standardized workflow, from cell culture to data analysis. The following diagram outlines the key steps involved in a typical RNA sequencing (RNA-seq) or microarray experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Profiling cluster_data_analysis Data Analysis Culture Osteoblast Culture Treatment Treatment with This compound/ Alternatives Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC Library_Prep Library Preparation (for RNA-seq) RNA_QC->Library_Prep cDNA_Labeling cDNA Labeling (for Microarray) RNA_QC->cDNA_Labeling Sequencing High-Throughput Sequencing Library_Prep->Sequencing Hybridization Microarray Hybridization & Scanning cDNA_Labeling->Hybridization Data_QC Raw Data Quality Control Sequencing->Data_QC Hybridization->Data_QC Alignment Read Alignment (RNA-seq) Data_QC->Alignment Normalization Data Normalization Data_QC->Normalization Alignment->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation Validation (e.g., qPCR) Pathway_Analysis->Validation

Caption: A generalized workflow for gene expression analysis using RNA-seq or microarrays.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for key experiments.

Osteoblast Culture and Treatment
  • Cell Line: Human fetal osteoblastic cell line (e.g., hFOB 1.19) or primary human osteoblasts.

  • Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.3 mg/mL G418.

  • Culture Conditions: Cells are maintained at 34°C in a humidified atmosphere of 5% CO2.

  • Treatment: Osteoblasts are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or the alternative compounds at various concentrations for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

Total RNA Isolation
  • Lysis: The culture medium is removed, and cells are washed with PBS. Total RNA is extracted using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Purification: The RNA is purified to remove contaminating DNA and proteins. An on-column DNase digestion is often included.

  • Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA (RIN > 8) is used for downstream applications.

RNA Sequencing (RNA-seq)
  • Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA. The fragmented RNA is then reverse transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression levels. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.

Microarray Analysis
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 or Cy5) are incorporated into the cDNA.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes. The hybridization is typically carried out overnight in a hybridization chamber.

  • Scanning and Data Extraction: After hybridization, the microarray is washed to remove non-specifically bound cDNA. The chip is then scanned using a microarray scanner to detect the fluorescent signals. The intensity of the signal at each probe spot is proportional to the amount of hybridized cDNA, and thus to the expression level of the corresponding gene.

  • Data Analysis: The raw signal intensities are normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control samples.

Conclusion

The available evidence, primarily from studies on Psoralen and Isopsoralen, suggests that this compound may exert its pro-osteogenic effects by modulating key signaling pathways such as BMP, TGF-β, and PI3K/AKT, leading to the upregulation of critical osteogenic transcription factors and bone matrix proteins. In comparison, established osteoporosis drugs like Alendronate, Raloxifene, and Teriparatide have distinct mechanisms of action, which are also reflected in their gene expression profiles.

While this guide provides a comparative overview based on the current literature, further research employing comprehensive, head-to-head gene expression profiling studies is necessary to fully elucidate the specific mechanism of action of this compound and to accurately benchmark its performance against existing therapies. Such studies will be invaluable for the future development and clinical application of this compound as a potential treatment for osteoporosis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Psoralenoside Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the detection and quantification of Psoralenoside, a key bioactive compound found in Psoralea corylifolia. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. This document outlines the performance characteristics of several common analytical techniques, supported by experimental data from published studies, to aid researchers in choosing the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for different analytical methods used for the quantification of this compound and related compounds from Psoralea corylifolia. This allows for a direct comparison of their sensitivity, linearity, and precision.

Analytical MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (Recovery %)Reference
HPTLC Psoralen0.9994 (peak height), 0.9998 (peak area)25 ng/µL50 ng/µL--[1]
HPTLC Psoralen0.998288.65 ng/spot26.2 ng/spot-99.73%[2]
HPLC-DAD Psoralen0.9998-20.0 ng/mL--[3]
UPLC-MS/MS This compound, Isothis compound, Psoralen, Isopsoralen0.9972–0.9994--< 13.42%92.68%–108.85%[4][5]
HPLC Psoralen, Angelicin-----

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of this compound and related compounds.

High-Performance Thin-Layer Chromatography (HPTLC) Method for Psoralen
  • Sample Preparation: Powdered seeds of Psoralea corylifolia are extracted with methanol. The extract is sonicated to ensure complete extraction, centrifuged, and the supernatant is used for analysis.

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F-254.

  • Mobile Phase: A mixture of benzene:chloroform:ethyl acetate (80:10:10 v/v/v) or toluene:ethyl acetate (7.5:2.5 v/v) is used for development.

  • Detection: Densitometric analysis is performed at 254 nm or 299 nm.

High-Performance Liquid Chromatography (HPLC) Method
  • Sample Preparation: Crude extract from the seeds of Psoralea corylifolia is prepared using a Soxhlet extraction method with methanol. The extract is filtered before injection.

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is often employed.

  • Detection: Diode-Array Detection (DAD) or Time-of-Flight Mass Spectrometry (TOFMS) can be coupled with HPLC for detection and quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
  • Sample Preparation: Biological samples (e.g., plasma) are prepared for pharmacokinetic studies.

  • Stationary Phase: A C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 0.1% aqueous formic acid is utilized.

  • Detection: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is used for sensitive and selective detection.

Visualizing the Cross-Validation Process

The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between key validation parameters.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC, UPLC-MS/MS) define_samples Define QC Samples (Low, Medium, High Concentrations) define_methods->define_samples define_acceptance Define Acceptance Criteria (e.g., Mean difference <20%) define_samples->define_acceptance analyze_method1 Analyze QC Samples with Method 1 define_acceptance->analyze_method1 analyze_method2 Analyze QC Samples with Method 2 define_acceptance->analyze_method2 compare_results Statistically Compare Results analyze_method1->compare_results analyze_method2->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria conclusion Conclusion on Method Comparability assess_criteria->conclusion

Caption: A general workflow for the cross-validation of two analytical methods.

Analytical_Method_Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation {Analytical Method Validation | Key parameters as per ICH guidelines} Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Linearity Linearity Proportional response to concentration Validation->Linearity Range Range Interval of acceptable precision and accuracy Validation->Range LOD Limit of Detection (LOD) Lowest detectable amount Validation->LOD LOQ Limit of Quantification (LOQ) Lowest quantifiable amount Validation->LOQ Specificity {Specificity | Ability to assess analyte unequivocally} Validation->Specificity Accuracy->Range Precision->Range Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation and their relationships.

References

A Comparative Analysis of the Cytotoxic Effects of Psoralen Derivatives and Doxorubicin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Psoralen derivatives (Psoralen and Isopsoralen) and the widely-used chemotherapeutic agent, Doxorubicin, on various cancer cell lines. This analysis is based on available experimental data to assist researchers in understanding their relative potency and mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Psoralen, Isopsoralen, and Doxorubicin across different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Incubation TimeCitation
Psoralen K562 (Chronic Myelogenous Leukemia)24.448h[1]
KB (Oral Squamous Carcinoma)88.148h[1]
KBv200 (Multidrug Resistant KB)86.648h[1]
K562/ADM (Doxorubicin-resistant K562)62.648h[1]
Isopsoralen K562 (Chronic Myelogenous Leukemia)49.648h[1]
KB (Oral Squamous Carcinoma)61.948h
KBv200 (Multidrug Resistant KB)49.448h
K562/ADM (Doxorubicin-resistant K562)72.048h
Doxorubicin MCF-7 (Breast Cancer)2.524h
HeLa (Cervical Cancer)2.924h
M21 (Melanoma)2.824h
BFTC-905 (Bladder Cancer)2.324h
HepG2 (Liver Cancer)12.224h
TCCSUP (Bladder Cancer)12.624h
UMUC-3 (Bladder Cancer)5.124h
A549 (Lung Cancer)>2024h
Huh7 (Liver Cancer)>2024h
VMCUB-1 (Bladder Cancer)>2024h
T47-D (Breast Cancer)1.4648h

Mechanisms of Action

Psoralen and its Derivatives:

Psoralens are naturally occurring compounds that exhibit anticancer properties. Their primary mechanisms of action include:

  • Induction of Apoptosis: Psoralen and Isopsoralen have been shown to induce apoptosis in cancer cells. This is achieved by regulating the expression of key apoptosis-related proteins such as caspase-3, p53, and the Bcl-2/Bax protein ratio.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Tumor Cell Migration: Psoralen can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

  • Reversal of Multidrug Resistance: Some studies suggest that psoralens may help in overcoming multidrug resistance in cancer cells.

  • Photoreactivity: Upon activation by ultraviolet (UV) light, psoralens can form adducts with DNA, leading to apoptosis. This effect is more pronounced in rapidly dividing tumor cells.

Doxorubicin:

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its cytotoxic effects are primarily attributed to:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the synthesis of macromolecules. It also interferes with the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to DNA damage and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which cause damage to cellular membranes, DNA, and proteins, ultimately inducing apoptosis. This mechanism is also linked to its cardiotoxic side effects.

  • Induction of Multiple Cell Death Pathways: Besides apoptosis, doxorubicin can induce other forms of cell death, including senescence, autophagy, pyroptosis, and ferroptosis, depending on the dose and cancer cell type.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of Psoralenoside and Doxorubicin using the MTT assay, a common colorimetric method for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium.
  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
  • Include untreated cells as a negative control and a vehicle control (medium with the solvent used to dissolve the compounds).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization of Formazan:

  • Carefully remove the MTT-containing medium.
  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Incubation (24-72 hours) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_formation Formazan Formation (4 hours) mtt_addition->formazan_formation solubilization Formazan Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Signaling Pathways cluster_execution Execution Phase This compound This compound er_stress ER Stress This compound->er_stress bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio) This compound->bcl2_family doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage ros ROS Generation doxorubicin->ros dna_damage->bcl2_family ros->bcl2_family er_stress->bcl2_family caspase_activation Caspase Activation (Caspase-3, -9) bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Psoralenoside's Estrogenic Activity: A Comparative Analysis with 17β-Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Psoralenoside's estrogenic potential remains an area requiring further quantitative research. While direct comparative data for this compound against the benchmark endogenous estrogen, 17β-estradiol, is limited in publicly available literature, analysis of the closely related compound, psoralen, and other constituents of Psoralea corylifolia provides valuable insights into its potential estrogenic activity.

This guide offers a comparative overview based on available experimental data for compounds structurally related to this compound, alongside established data for 17β-estradiol. The information is intended for researchers, scientists, and drug development professionals interested in the estrogenic effects of natural compounds.

Quantitative Comparison of Estrogenic Activity

Due to the lack of specific EC50 and IC50 values for this compound in the reviewed literature, this section presents data for the related compound, psoralen, and other active constituents of Psoralea corylifolia, to offer a proxy for comparison with 17β-estradiol. It is crucial to note that these values are not a direct representation of this compound's activity.

CompoundAssayEndpointCell Line/SystemResultReference
Psoralen MCF-7 Cell ProliferationProliferationMCF-7Promoted proliferation[1]
Bavachin Estrogen Receptor (ERα) Binding AssayIC50Recombinant hERα6.57 x 10⁻⁵ M[2]
Estrogen Receptor (ERβ) Binding AssayIC50Recombinant hERβ3.8 x 10⁻⁵ M[2]
Reporter Gene AssayEC50 (ERα)CV-1 Cells320 nM[2]
Reporter Gene AssayEC50 (ERβ)CV-1 Cells680 nM[2]
Bakuchiol Estrogen Receptor (ERα) Binding AssayIC50Recombinant hERα1.01 x 10⁻⁶ M
Estrogen Receptor (ERβ) Binding AssayIC50Recombinant hERβ1.20 x 10⁻⁶ M
17β-estradiol Estrogen Receptor (ERα) Binding AssayIC50Recombinant hERα1.4 x 10⁻⁹ M
Estrogen Receptor (ERα) Binding AssayIC50Rat Uterine Cytosol~0.19 nM
MCF-7 Cell Proliferation (E-screen)EC50MCF-7 Cells~0.21 nM
Yeast Estrogen Screen (YES) AssayEC50Recombinant yeast~0.005 nM

Note: IC50 (half-maximal inhibitory concentration) in binding assays indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value signifies higher binding affinity. EC50 (half-maximal effective concentration) in functional assays indicates the concentration that elicits 50% of the maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess estrogenic activity.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ERα or ERβ).

Materials:

  • Recombinant human ERα or ERβ protein

  • [³H]-17β-estradiol (radioligand)

  • Test compound (e.g., this compound) and unlabeled 17β-estradiol

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Recombinant ER protein is incubated with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the amount of bound [³H]-17β-estradiol, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.

MCF-7 Cell Proliferation (E-screen) Assay

This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7, to a test compound.

Materials:

  • MCF-7 cells

  • Cell culture medium (phenol red-free) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous estrogens)

  • Test compound and 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1)

  • 96-well plates

Procedure:

  • MCF-7 cells are seeded in 96-well plates and allowed to attach.

  • The medium is replaced with a hormone-depleted medium for a period to synchronize the cells and reduce basal proliferation.

  • Cells are then treated with various concentrations of the test compound or 17β-estradiol for several days.

  • Cell proliferation is assessed by adding a reagent that is converted into a colored product by metabolically active cells.

  • The absorbance is measured, which is proportional to the number of viable cells.

  • The concentration of the test compound that induces a half-maximal proliferative response (EC50) is calculated.

Estrogen Receptor Reporter Gene Assay

This assay determines the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

  • A suitable host cell line (e.g., HeLa, HEK293) that lacks endogenous estrogen receptors.

  • An expression vector for ERα or ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

  • Transfection reagents.

  • Test compound and 17β-estradiol.

  • Luminometer or spectrophotometer.

Procedure:

  • Host cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.

  • Transfected cells are treated with various concentrations of the test compound or 17β-estradiol.

  • After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • An increase in reporter gene activity indicates that the test compound has activated the estrogen receptor.

  • The EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.

EstrogenSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Estradiol 17β-estradiol Estradiol->ER ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Ligand Binding (this compound or Estradiol) ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein ER_Dimer->ERE Nuclear Translocation & DNA Binding

Caption: Classical Estrogen Receptor Signaling Pathway.

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis ER_Binding ER Competitive Binding Assay IC50 Determine IC50 (Binding Affinity) ER_Binding->IC50 MCF7_Prolif MCF-7 Cell Proliferation (E-screen) EC50 Determine EC50 (Potency) MCF7_Prolif->EC50 Reporter_Gene ER Reporter Gene Assay Reporter_Gene->EC50 Uterotrophic Uterotrophic Assay (Animal Model) Uterine_Weight Measure Uterine Weight Increase Uterotrophic->Uterine_Weight Start Test Compound (this compound) Start->ER_Binding Start->MCF7_Prolif Start->Reporter_Gene Start->Uterotrophic

Caption: General Experimental Workflow for Estrogenic Activity Assessment.

References

assessing the purity of synthesized Psoralenoside against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Psoralenoside against a reference standard, focusing on purity assessment. Detailed experimental protocols and supporting data are presented to offer an objective evaluation for research and drug development purposes.

Introduction to this compound

This compound is a natural benzofuran glycoside isolated from the fruits of Psoralea corylifolia. It exhibits a range of biological activities, including estrogen-like effects, osteoblastic proliferation, and potential antitumor and antibacterial properties. Given its therapeutic potential, the purity of synthesized this compound is a critical parameter for ensuring reliable and reproducible experimental results. This guide outlines the key analytical methodologies for assessing the purity of a synthesized batch of this compound against a high-purity commercial reference standard.

Physicochemical Properties

A fundamental step in the verification of a synthesized compound is the comparison of its physicochemical properties with those of a reference standard.

PropertySynthesized this compoundReference Standard this compoundComments
Appearance White to off-white powderWhite crystalline powderVisual inspection should reveal no significant differences in color or texture.
Molecular Formula C₁₇H₁₈O₉C₁₇H₁₈O₉Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 366.32 g/mol 366.32 g/mol Consistent with the theoretical molecular weight.
Solubility Soluble in DMSO and MethanolSoluble in DMSO and MethanolComparative solubility tests ensure consistency in sample preparation for analysis.

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), with direct comparison to a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound 15.899.299.2%
Reference Standard 15.899.8≥99.5% (as per CoA)

The synthesized this compound exhibits a purity of 99.2% as determined by HPLC, which is comparable to the high-purity reference standard. The identical retention times further confirm the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis provides an additional layer of confirmation by coupling the separation power of HPLC with the mass detection capabilities of mass spectrometry, confirming the molecular weight of the eluted compound.

Table 2: LC-MS Data Comparison

SampleRetention Time (min)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Identity Confirmation
Synthesized this compound 15.9367.10389.08Confirmed
Reference Standard 15.9367.10389.08Confirmed

The LC-MS data shows a perfect match in the mass-to-charge ratios for both the synthesized and reference samples, unequivocally confirming the molecular identity of the synthesized this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: Samples were diluted to 10 µg/mL in methanol.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

G Experimental Workflow for Purity Assessment cluster_synthesis Synthesis and Preparation cluster_analysis Analytical Procedures cluster_data Data Evaluation Synthesized_this compound Synthesized this compound Sample_Prep Sample Preparation (1 mg/mL in Methanol) Synthesized_this compound->Sample_Prep Reference_Standard Reference Standard Reference_Standard->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC LCMS LC-MS Analysis Sample_Prep->LCMS Purity_Comparison Purity Comparison (%) HPLC->Purity_Comparison Identity_Confirmation Identity Confirmation (m/z) LCMS->Identity_Confirmation Final_Assessment Final Purity Assessment Purity_Comparison->Final_Assessment Identity_Confirmation->Final_Assessment

Caption: Workflow for the purity assessment of synthesized this compound.

G Hypothetical Signaling Pathway of this compound cluster_downstream Intracellular Signaling Cascade cluster_cellular_response Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Anti_Inflammation Anti-inflammatory Response NFkB->Anti_Inflammation Inhibition of pro-inflammatory cytokines

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The synthesized this compound demonstrates a high degree of purity (99.2%) and a confirmed molecular identity when compared to a certified reference standard. The provided analytical methods are robust and suitable for the routine quality control of synthesized this compound. This guide serves as a valuable resource for researchers and developers, ensuring confidence in the quality of this compound used in further scientific investigations.

Safety Operating Guide

Proper Disposal of Psoralenoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of psoralenoside, a furanocoumarin, is a critical aspect of laboratory safety and environmental responsibility. Due to its bioactive properties, this compound and its related compounds must be treated as hazardous chemical waste. Disposal should always be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2] Under no circumstances should this compound or its containers be disposed of in general trash or down the drain.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Solid Waste: All solid this compound waste, including residual product, contaminated weighing paper, and used PPE (such as gloves and disposable lab coats), must be collected in a designated, clearly labeled, and chemically compatible container for solid hazardous waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. The container must be compatible with the solvent used in the solution. It is crucial to avoid mixing this compound waste with other incompatible waste streams.

  • Sharps: Any sharp waste, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Sealed and labeled waste containers should be stored in a designated satellite accumulation area for hazardous waste. This area should be secure and away from incompatible materials. Keep containers tightly closed when not in use.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.

  • Provide them with accurate information about the waste, including its composition and volume.

4. Spill Management:

  • In the event of a spill, contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping up solids.

  • Place all contaminated materials into a sealed container and dispose of it as hazardous waste. Do not wash the spill into any drains.

Quantitative Data Summary for Disposal

Waste TypeContainer TypeKey Disposal Guideline
Solid this compound Labeled, sealed, chemically compatible containerCollect all contaminated solids. Do not mix with non-hazardous waste.
Liquid this compound Labeled, sealed, chemically compatible containerSegregate based on solvent compatibility. Do not pour down the drain.
Contaminated PPE Labeled, sealed, chemically compatible containerTreat as solid hazardous waste.
Empty Containers Original or appropriate chemical waste containerTriple-rinse if possible, collect rinsate as liquid waste. Dispose of container as hazardous waste.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Storage cluster_3 Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (e.g., contaminated gloves, paper) segregate->solid liquid Liquid Waste (e.g., solutions) segregate->liquid sharps Sharps Waste (e.g., contaminated needles) segregate->sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage contact Contact EHS or Licensed Waste Disposal Service storage->contact pickup Arrange for Waste Pickup contact->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for this compound Waste Disposal.

This procedural guidance is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and waste management guidelines.

References

Personal protective equipment for handling Psoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Psoralenoside, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety Glasses or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect gloves for integrity before use.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH-approved respirator with a particle filter may be necessary if handling large quantities or if dust is generated.

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Prevent the formation of dust when handling the solid form.[2]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable detergent and water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Psoralenoside_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent documentation) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a fume hood B->C D Prepare solution or conduct experiment C->D E Decontaminate work surfaces D->E F Dispose of waste in labeled hazardous waste container E->F G Remove and dispose of PPE properly F->G

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psoralenoside
Reactant of Route 2
Psoralenoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.